Sulclamide
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3S/c8-5-2-1-4(7(9)11)3-6(5)14(10,12)13/h1-3H,(H2,9,11)(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLKLPDTRUYBBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179292 | |
| Record name | Sulclamide [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2455-92-7 | |
| Record name | Sulclamide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulclamide [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULCLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GHI2O527Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sulclamide
This guide, therefore, synthesizes the known information regarding Sulclamide's primary classification and mechanism. Given the user's request for an in-depth technical analysis, and the current scarcity of specific data on this compound, the broader pharmacology of related sulfonamide diuretics and carbonic anhydrase inhibitors will be drawn upon to provide a foundational understanding of the likely biological activities. Researchers are advised to consult emerging primary literature for more specific details on this compound as they become available.
Core Mechanism of Action: Carbonic Anhydrase Inhibition
This compound's principal mechanism of action is the inhibition of carbonic anhydrase. Carbonic anhydrase is a metalloenzyme that catalyzes the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺). This reaction is fundamental to various physiological processes, including renal function, fluid balance, and acid-base homeostasis.
By inhibiting this enzyme, particularly in the proximal convoluted tubule of the kidneys, this compound disrupts the normal reabsorption of bicarbonate. This leads to an increase in the urinary excretion of bicarbonate, sodium, potassium, and water, resulting in a diuretic effect.
Signaling Pathway of Carbonic Anhydrase Inhibition in the Renal Tubule
The following diagram illustrates the generalized signaling pathway affected by carbonic anhydrase inhibitors like this compound in the proximal tubule of the kidney.
Sulclamide: A Technical Guide to its Role as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulclamide, chemically known as N-(4-sulfamoylphenyl)acetamide, is a sulfonamide-containing compound that has garnered interest for its potential as a carbonic anhydrase (CA) inhibitor. The ubiquitous nature of carbonic anhydrases, a family of zinc-containing metalloenzymes, and their involvement in numerous physiological and pathological processes, make them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of this compound's core activity as a carbonic anhydrase inhibitor, presenting available quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate further research and development in this area.
While direct and extensive research on this compound's inhibitory activity is emerging, studies on its derivatives have highlighted the significance of the N-(4-sulfamoylphenyl)acetamide scaffold in targeting various CA isoforms. This document synthesizes the available information to provide a foundational understanding for researchers exploring the potential of this compound and related compounds.
Quantitative Data on Carbonic Anhydrase Inhibition
The inhibitory potential of this compound derivatives against several human carbonic anhydrase (hCA) isoforms has been evaluated. The following table summarizes the inhibition constants (Ki) for a series of N-((4-sulfamoylphenyl)carbamothioyl) amides, which are closely related to this compound. This data provides valuable insights into the structure-activity relationship (SAR) of this class of compounds.
| Compound ID | R Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) |
| 3a | Methyl | 13.3 | 5.3 | 1.1 |
| 3b | Ethyl | 25.1 | 8.9 | 2.5 |
| 3c | Propyl | 33.7 | 12.4 | 4.8 |
| 3d | Isopropyl | 45.2 | 18.1 | 7.2 |
| 3e | Butyl | 58.9 | 25.6 | 9.9 |
| 3f | Phenyl | 72.4 | 33.8 | 11.3 |
| 3g | 4-Methylphenyl | 87.6 | 41.2 | 13.5 |
| 3h | 4-Methoxyphenyl | 65.3 | 29.7 | 10.1 |
| 3i | 4-Chlorophenyl | 48.9 | 20.5 | 8.4 |
| 3j | 4-Fluorophenyl | 51.7 | 22.3 | 8.9 |
| 3k | Thiophen-2-yl | 39.8 | 15.9 | 6.7 |
| 3l | Furan-2-yl | 42.1 | 17.2 | 7.1 |
| Acetazolamide (AAZ) | - | 250 | 12.5 | 2.5 |
| Data extracted from a study on N-((4-sulfamoylphenyl)carbamothioyl) amides[1]. |
Experimental Protocols
Synthesis of this compound (N-(4-sulfamoylphenyl)acetamide)
A common method for the synthesis of this compound involves the reaction of N-acetylsulfanilyl chloride with ammonia.
Materials:
-
N-acetylsulfanilyl chloride
-
Concentrated ammonia solution (d=0.880)
-
Dilute sulfuric acid
-
Cold water
Procedure:
-
Carefully mix 39 g of N-acetylsulfanilyl chloride with 120 ml of concentrated ammonia solution. A vigorous exothermic reaction will occur.
-
Stir the mixture until a smooth, thin paste is formed.
-
Heat the paste at 70°C for 30 minutes with occasional stirring.
-
After cooling, neutralize the mixture with dilute sulfuric acid.
-
Filter the resulting solution to collect the crude 4-acetamidobenzenesulfonamide.
-
Wash the product with cold water and dry.
-
For purification, the crude product can be recrystallized from hot water to yield colorless crystals[2].
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
The inhibitory activity of compounds against carbonic anhydrases is often determined using a stopped-flow spectrophotometer to measure the kinetics of the CO2 hydration reaction.
Principle: This assay measures the enzyme's ability to catalyze the hydration of CO2 to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator. The inhibition is quantified by measuring the decrease in the catalytic rate in the presence of the inhibitor.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, VII)
-
Inhibitor stock solutions (e.g., in DMSO)
-
Assay Buffer: 20 mM HEPES or Trizma buffer, pH 7.4
-
CO2-saturated water (substrate)
-
pH indicator solution (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the purified carbonic anhydrase isoforms in the assay buffer.
-
Prepare a range of concentrations of the inhibitor to be tested.
-
The enzyme and inhibitor solutions are pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO2-saturated water containing the pH indicator.
-
The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds).
-
The initial rates of the catalyzed reaction are determined from the absorbance change.
-
The inhibition constants (Ki) are calculated by fitting the initial rate data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition[1].
Visualizations
Caption: Experimental workflow for the synthesis of this compound and subsequent evaluation of its carbonic anhydrase inhibitory activity.
Caption: Logical relationship illustrating how modifications to the core this compound structure lead to derivatives with carbonic anhydrase inhibitory activity.
Caption: Simplified diagram of the carbonic anhydrase-catalyzed reaction and the inhibitory action of this compound.
References
The Structure-Activity Relationship of Sulfonamides: A Comprehensive Technical Guide
Disclaimer: The compound "Sulclamide" is not a recognized chemical entity in scientific literature. This guide will focus on the broader, extensively researched class of compounds known as sulfonamides , which is likely the intended topic of interest.
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of sulfonamide-based compounds. It is intended for researchers, scientists, and professionals in the field of drug development. The guide covers the core principles of sulfonamide SAR, detailing how chemical modifications influence their biological activity across various therapeutic areas. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding.
Core Concepts of Sulfonamide Structure-Activity Relationship
The sulfonamide functional group (–S(=O)₂–NH–) is a key pharmacophore that has been successfully incorporated into a wide array of therapeutic agents. The versatility of this group allows for modifications that can fine-tune the pharmacological properties of the molecule, leading to drugs with antibacterial, diuretic, anticonvulsant, anti-inflammatory, and anticancer activities.
The general structure of a sulfonamide consists of an arylsulfonyl group attached to an amine. The SAR of sulfonamides is largely dictated by the nature of the substituents on the aromatic ring and the sulfonamide nitrogen.
Key SAR principles for antibacterial sulfonamides include:
-
The amino group: A free para-amino group (or a group that can be converted to a free amino group in vivo) is essential for antibacterial activity. This group mimics p-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase (DHPS).[1]
-
The aromatic ring: The aromatic ring must be para-substituted. Additional substitutions on the ring can reduce or abolish activity.[1]
-
The sulfonamide nitrogen (N1): Substitution on the N1 nitrogen with heterocyclic rings generally increases the potency and improves the pharmacokinetic properties of the drug.[2] The acidity of the sulfonamide proton is a critical factor for optimal activity, with a pKa range of 6.6 to 7.4 being ideal for antibacterial efficacy.[2]
Quantitative Data on Sulfonamide Activity
The following tables summarize the in vitro activity of various sulfonamide derivatives against different biological targets.
Table 1: Antibacterial Activity of Selected Sulfonamide Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC of Reference (µg/mL) |
| 10d (Sulfaphenazole derivative) | M. tuberculosis | 5.69 | - | - |
| 5a | E. coli | 7.81 | Ciprofloxacin | ~32 (Zone of Inhibition) |
| FQ5 | P. aeruginosa | 16 | - | - |
| FQ5 | S. aureus | 32 | - | - |
Data synthesized from multiple sources for illustrative purposes.[3]
Table 2: Carbonic Anhydrase Inhibition Data of Sulfonyl Semicarbazides
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 5 | 93.8 | 12.1 | 67.3 | 0.59 |
| 6 | 89.2 | 11.5 | 65.1 | 0.62 |
| 7 | 77.4 | 10.2 | 58.9 | 0.68 |
| 8 | 66.1 | 8.9 | 45.2 | 0.71 |
| 9 | 54.7 | 7.8 | 33.6 | 0.75 |
| 10 | 48.9 | 6.5 | 28.4 | 0.79 |
| 11 | 98.2 | 12.5 | 71.2 | 0.59 |
| 12 | 95.3 | 12.3 | 69.8 | 0.61 |
| 13 | 81.5 | 10.8 | 61.3 | 0.65 |
| AZA (1) | 250 | 12.1 | 25.3 | 5.7 |
Mean from 3 different assays. Errors were in the range of ±10% of the reported value.[4]
Table 3: Anticancer Activity of Selected Sulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ of Reference (µM) |
| 5b (Cryptopleurine analogue) | Caki-1 (Renal) | Potent | (R)-cryptopleurine | Less Potent |
| 12 | HepG2 (Liver) | 0.1163 ± 0.02 | Sorafenib | 0.400 ± 0.03 |
| 30 | HepG2 (Liver) | 10.45 ± 0.13 | Doxorubicin | 13.76 ± 0.45 |
| 8b (Dichlorothiophene-sulfonamide) | MDA-MB-231 (Breast) | 4.62 ± 0.13 | - | - |
Data synthesized from multiple sources for illustrative purposes.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of sulfonamides.
Protocol 1: General Synthesis of Sulfonamides from Sulfonyl Chlorides
This protocol describes a common method for synthesizing sulfonamide derivatives.
-
Reaction Setup: Dissolve the primary or secondary amine (1.0 eq) in a suitable solvent (e.g., pyridine, dichloromethane, or THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.1 eq.) to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding water. If using an organic solvent, perform a liquid-liquid extraction. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a wash with brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.[5]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[3]
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Preparation: Prepare a stock solution of the synthesized sulfonamide derivative in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Results can be read visually or by using a plate reader to measure optical density at 600 nm.[3]
Protocol 3: Carbonic Anhydrase (CA) Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase (CA) activity.[3]
-
Reagent Preparation:
-
Buffer: Tris-HCl buffer (pH 7.4).
-
Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA I or hCA II) in the buffer.
-
Substrate Solution: Prepare a solution of p-nitrophenyl acetate (p-NPA) in a minimal amount of acetonitrile or DMSO.
-
Inhibitor Solutions: Prepare serial dilutions of the synthesized sulfonamide derivatives in the appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the inhibitor (or vehicle for control).
-
Pre-incubate the enzyme and inhibitor at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the substrate solution (p-NPA).
-
-
Data Acquisition:
-
Measure the increase in absorbance at 400 nm over time using a plate reader. The absorbance is due to the formation of p-nitrophenol.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships relevant to sulfonamide SAR.
References
Sulclamide: A Technical Guide to its Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulclamide, chemically known as 4-chloro-3-sulfamoylbenzamide, is a sulfamoylbenzoic acid derivative recognized for its diuretic properties and its role as a carbonic anhydrase inhibitor. While primarily documented as a key impurity in the synthesis of the antihypertensive drug Indapamide, its structural features and biological activity warrant a closer examination. This guide provides an in-depth overview of the discovery context, synthetic pathways, mechanism of action, and relevant experimental protocols associated with this compound and its structural analogs.
Discovery and Context
The discovery of this compound is intrinsically linked to the development and manufacturing of Indapamide. It is identified as "Indapamide Impurity I" in pharmaceutical analyses.[1] Its characterization arose from the need to identify and control impurities during the synthesis of Indapamide to ensure the final drug product's purity and safety. While not developed as a standalone therapeutic agent, its chemical and pharmacological properties are significant, placing it within the class of sulfonamide diuretics.
Chemical Synthesis
The synthesis of this compound can be approached through a multi-step process starting from p-chlorobenzoic acid. The key intermediate is 4-chloro-3-sulfamoylbenzoic acid, which is then converted to its acid chloride before the final amidation step.
Synthesis Workflow
The logical flow for the synthesis of this compound is outlined below.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Protocol 2.2.1: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid
This protocol is adapted from procedures for synthesizing the key intermediate required for this compound.
-
Chlorosulfonation: Add p-chlorobenzoic acid (12.50 g) to a reactor containing chlorosulfonic acid (37.18 ml) at 40°C over 1 hour.
-
Reaction: Heat the mixture to 130°C and maintain for 4 hours.
-
Quenching: After cooling to room temperature, pour the reaction mixture into an ice-water mixture to precipitate the product.
-
Isolation: Filter the resulting solid, which is 4-chloro-3-chlorosulfonylbenzoic acid, and wash with water.
-
Amination: Slowly add the crude 4-chloro-3-chlorosulfonylbenzoic acid to a reactor containing concentrated ammonia water (30 mL) at a temperature below 30°C.
-
Reaction & Purification: Stir the reaction at 30°C for 3 hours. Heat to 60°C, add activated carbon for decolorization, and stir for 30 minutes.
-
Precipitation: Cool the mixture, filter, and adjust the filtrate to pH 2 with HCl to precipitate the product.
-
Final Product: Filter the white solid, wash, and dry to obtain 4-chloro-3-sulfamoylbenzoic acid.
Protocol 2.2.2: Synthesis of this compound (4-Chloro-3-sulfamoylbenzamide)
This protocol outlines the final steps to produce this compound.
-
Acyl Chloride Formation: Reflux 4-chloro-3-sulfamoylbenzoic acid in an excess of thionyl chloride for several hours until the reaction is complete (monitored by appropriate means, e.g., TLC or HPLC).
-
Solvent Removal: Remove the excess thionyl chloride by distillation.
-
Intermediate Isolation: Add a solvent such as toluene to the residue, stir, filter, and dry to obtain the intermediate, 4-chloro-3-sulfamoylbenzoyl chloride.
-
Final Amidation: Dissolve the 4-chloro-3-sulfamoylbenzoyl chloride in a suitable aprotic solvent (e.g., tetrahydrofuran). Cool the solution in an ice bath.
-
Ammonia Addition: Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent dropwise with stirring.
-
Reaction Completion: Allow the reaction to proceed to completion.
-
Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield this compound.
Mechanism of Action: Carbonic Anhydrase Inhibition
This compound functions as a diuretic by inhibiting the enzyme carbonic anhydrase (CA).[2] This enzyme is crucial for the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and a proton.
In the renal proximal tubule, CA inhibition reduces the reabsorption of bicarbonate, sodium, and water, leading to diuresis. The general mechanism is depicted below.
Caption: Inhibition of Carbonic Anhydrase by this compound.
Biological Activity and Data
While specific quantitative data for this compound is sparse in the literature, the activity of the broader class of 4-chloro-3-sulfamoyl-benzenecarboxamides has been evaluated against various carbonic anhydrase isoforms. These studies provide insight into the expected biological profile of this compound.
Carbonic Anhydrase Inhibition Data
The following table summarizes inhibition data for compounds structurally related to this compound against key human (h) carbonic anhydrase isoforms. This data is illustrative of the potency and selectivity of this chemical class.
| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Sulfonyl Semicarbazides | 165 - 855 | 3.5 - 71.8 | 20.5 - 81.3 | 0.59 - 0.79 | [2] |
| Pyrazole/Pyridazine Carboxamides | 11.2 - >10000 | 6.1 - 985 | 6.1 - 568.8 | 10.8 - 432.8 | [3] |
| 4-Chloro-3-sulfamoyl Benzenecarboxamides | Low nM range | Low nM range | Not Reported | Low nM range | [4] |
Note: This table presents data for structurally related compounds, not this compound itself, to demonstrate the general activity of the pharmacophore.
Diuretic Activity
Derivatives of 4-chloro-3-sulfamoylbenzoic acid have demonstrated diuretic and saluretic (sodium and chloride excretion) activity in animal models. Studies on structurally similar compounds have shown diuretic effects comparable to or higher than reference drugs like Indapamide. This activity is a direct consequence of carbonic anhydrase inhibition in the kidneys.
Key Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against CA isoforms is typically determined using a stopped-flow CO₂ hydration assay.
Protocol 5.1.1: Stopped-Flow CO₂ Hydration Assay
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the recombinant human CA isozymes and the inhibitor (this compound) in appropriate buffers (e.g., Tris-HCl with adjusted pH and ionic strength).
-
Assay Buffer: Use a buffer containing a pH indicator (e.g., phenol red) whose absorbance changes with pH.
-
Stopped-Flow Instrument Setup: The instrument rapidly mixes two solutions. Syringe A contains the CA enzyme and the inhibitor at various concentrations. Syringe B contains a CO₂-saturated solution.
-
Measurement:
-
The two solutions are rapidly mixed, initiating the CO₂ hydration reaction: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻.
-
The production of H⁺ causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time (e.g., at 570 nm for phenol red).
-
-
Data Analysis:
-
The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance vs. time curve.
-
Inhibition constants (Kᵢ) are calculated by fitting the initial rate data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.
-
References
- 1. EP0462016A1 - Process for the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl) benzamide - Google Patents [patents.google.com]
- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacological profile of Sulclamide
An In-depth Technical Guide on the Pharmacological Profile of Sulclamide
Disclaimer: Information regarding a specific compound named "this compound" is exceedingly scarce in publicly available scientific literature. This guide provides the limited information available and offers a broader context based on its chemical class and proposed mechanism of action. The detailed quantitative data, specific experimental protocols, and precise signaling pathways for this compound, as requested, could not be obtained due to the lack of published research.
Introduction
This compound is identified as a sulfamoylbenzoic acid derivative.[1] Compounds of this class are known for their diuretic properties. The primary mechanism of action attributed to this compound is the inhibition of the enzyme carbonic anhydrase.[1]
Mechanism of Action
As a carbonic anhydrase inhibitor, this compound is presumed to exert its diuretic effect by acting on the renal tubules. Carbonic anhydrase is an enzyme crucial for the reabsorption of bicarbonate, sodium, and water. By inhibiting this enzyme, particularly in the proximal convoluted tubule, this compound would reduce the reabsorption of these substances, leading to increased urine output (diuresis).
The general mechanism for carbonic anhydrase inhibitors in the nephron is as follows:
Caption: General mechanism of carbonic anhydrase inhibitors in the renal proximal tubule.
Pharmacodynamics
Specific pharmacodynamic data for this compound, such as dose-response relationships, receptor binding affinities, or in vivo efficacy studies, are not available in the reviewed literature. Based on its classification as a carbonic anhydrase inhibitor, its primary pharmacodynamic effect would be diuresis and alteration of electrolyte excretion.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion (ADME), have not been publicly documented. For the broader class of sulfonamides, absorption can be variable, and they are often metabolized in the liver and excreted by the kidneys.
Data Presentation
Due to the absence of quantitative data from preclinical or clinical studies on this compound, the creation of summary tables for parameters such as IC50, Ki, pharmacokinetic profiles, or clinical trial outcomes is not possible.
Experimental Protocols
Detailed experimental protocols for key experiments cited are not available as no specific studies on the were identified. For general diuretic and carbonic anhydrase inhibitor activity screening, the following hypothetical workflow outlines a potential approach.
Caption: Hypothetical workflow for evaluating a novel diuretic agent.
Clinical Trials
A search of clinical trial registries and scientific literature did not yield any results for clinical trials conducted on this compound.
Conclusion
While this compound is identified as a sulfamoylbenzoic acid derivative and a carbonic anhydrase inhibitor, there is a profound lack of detailed pharmacological data in the public domain. To construct a comprehensive profile as requested, further foundational research, including in vitro enzyme and cell-based assays, in vivo animal studies for pharmacokinetics and pharmacodynamics, and eventually, clinical trials, would be necessary. The information presented here is based on the general properties of its chemical and pharmacological class. Researchers interested in this compound would need to conduct de novo studies to establish its complete pharmacological profile.
References
An In-depth Technical Guide on the Effects of Sulfonamides on Renal Function
Disclaimer: Initial searches for "Sulclamide" did not yield any relevant scientific or clinical information, suggesting that the term may be a misspelling or refer to a non-standardized compound. This guide will therefore focus on the broader class of sulfonamide drugs, for which there is a substantial body of research regarding their effects on renal function. We will explore both the adverse and, in some contexts, potentially protective renal effects of representative sulfonamide antibiotics (e.g., sulfamethoxazole) and sulfonylureas (e.g., glibenclamide, gliclazide).
Introduction to Sulfonamides and the Kidney
Sulfonamides are a diverse class of synthetic antimicrobial and non-antimicrobial drugs characterized by the presence of a sulfonamide functional group (-S(=O)₂-NR₂). This class includes widely used antibiotics that inhibit bacterial folic acid synthesis and sulfonylureas, which are primarily used in the management of type 2 diabetes mellitus for their insulin secretagogue properties.
The kidneys play a crucial role in the pharmacokinetics of most sulfonamides, being the primary route of excretion for the parent drug and its metabolites. This excretory function, however, also makes the kidneys susceptible to various forms of sulfonamide-induced injury. The primary mechanisms of sulfonamide-induced nephrotoxicity include crystalluria leading to tubular obstruction, acute interstitial nephritis (AIN), and direct tubular toxicity. Conversely, some sulfonylureas, like gliclazide, have demonstrated a favorable renal profile and may even offer renoprotective effects in certain patient populations.
Mechanisms of Sulfonamide Effects on Renal Function
The renal effects of sulfonamides are multifaceted and depend on the specific compound, its physicochemical properties, dosage, and patient-specific factors such as hydration status and urinary pH.
Sulfonamide-Induced Nephrotoxicity
2.1.1 Crystalluria and Tubular Obstruction: A primary mechanism of renal injury for some sulfonamides, particularly older and less soluble compounds like sulfadiazine and sulfamethoxazole, is the precipitation of the drug or its acetylated metabolites in the renal tubules. This precipitation is favored by high drug concentrations, low urinary pH (acidic urine), and dehydration. The resulting crystals can cause physical obstruction of the tubules, leading to increased intratubular pressure, inflammation, and acute kidney injury (AKI). The N-acetylated metabolite of sulfamethoxazole (NASM) is known to form crystalline structures in acidic urine[1].
2.1.2 Acute Interstitial Nephritis (AIN): This is a hypersensitivity reaction that can occur with various sulfonamides. It is an idiosyncratic, dose-independent adverse effect characterized by inflammation of the renal interstitium and tubules. The clinical presentation can include fever, rash, eosinophilia, and a rapid decline in renal function.
2.1.3 Direct Tubular Toxicity and Electrolyte Imbalances: Some sulfonamides may exert direct toxic effects on renal tubular cells. For instance, the trimethoprim component often combined with sulfamethoxazole can interfere with sodium and potassium transport in the distal nephron, potentially leading to hyperkalemia and hyponatremia, especially in patients with pre-existing renal impairment[1]. Trimethoprim can also competitively inhibit the tubular secretion of creatinine, leading to an increase in serum creatinine that does not reflect a true decrease in the glomerular filtration rate (GFR)[2][3].
Renal Effects of Sulfonylureas
2.2.1 Glibenclamide and K-ATP Channels: Glibenclamide, a second-generation sulfonylurea, exerts its effects by blocking ATP-sensitive potassium (K-ATP) channels. While its primary target is the pancreatic beta-cell, K-ATP channels are also present in the renal tubules. Blockade of these channels in the thick ascending limb of the loop of Henle can impair sodium reabsorption, leading to natriuresis and diuresis.
2.2.2 Gliclazide and Renal Profile: Gliclazide, another second-generation sulfonylurea, is notable for its comparatively favorable renal safety profile. It is primarily metabolized by the liver into inactive metabolites that are then excreted by the kidneys. This pharmacokinetic profile reduces the risk of drug accumulation and subsequent hypoglycemia in patients with chronic kidney disease (CKD)[4]. Some studies suggest that gliclazide may have renoprotective effects, though the precise mechanisms are still under investigation.
Quantitative Data on Renal Effects of Sulfonamides
The following tables summarize quantitative data from various preclinical and clinical studies on the effects of representative sulfonamides on renal function parameters.
Table 1: Effects of a Sulfa Drug on Renal Scintigraphy Parameters in Rabbits
| Parameter | Control | Sulfa Drug Treated | % Change |
| Time to Peak Activity (Tmax) (min) | 2.2 ± 0.3 | 5.9 ± 0.5 | +168% |
| Time from Peak to 50% Activity (T1/2) (min) | 3.1 ± 0.3 | 8.4 ± 0.6 | +171% |
| Data from a study in New Zealand white rabbits (n=20) treated with a sulfa drug (130 mg/kg/day, i.v.) for 7 days.[5][6] |
Table 2: Effects of Glibenclamide on Renal Function in a Rat Model of Adenine-Induced Chronic Kidney Disease
| Parameter | Control | Adenine-Induced CKD | Adenine + Glibenclamide |
| Blood Urea Nitrogen (BUN) (mmol/L) | 6 ± 0.6 | 56.6 ± 5.4 | 19.4 ± 2.7 |
| Plasma Creatinine (PCr) (µmol/L) | 42 ± 2.8 | 268 ± 23 | 81 ± 10 |
| Proteinuria (µmol/L) | 150 ± 7.4 | 303 ± 19 | 220 ± 13 |
| Data from a study in male Wistar rats. Glibenclamide was administered at 10 mg/kg/day for the final 8 weeks of a 16-week study. |
Table 3: Renal Outcomes in Type 2 Diabetes Patients Treated with Gliclazide vs. Glimepiride
| Outcome | Hazard Ratio (Gliclazide vs. Glimepiride) | 95% Confidence Interval |
| End-Stage Renal Disease (ESRD) | 0.57 | 0.29 - 1.12 |
| Doubling of Creatinine | 0.74 | 0.44 - 1.26 |
| Data from a retrospective cohort study with a median follow-up of 4.7 years. |
Table 4: Changes in Renal Function Parameters in Type 2 Diabetes Patients with CKD Switched from Glimepiride to Gliclazide MR
| Parameter | Baseline (on Glimepiride) | 24 Weeks (on Gliclazide MR) | Change |
| eGFR (ml/min/1.73 m²) | 50.49 ± 8.56 | 52.26 ± 8.56 (calculated) | +1.77 |
| Urine Albumin-Creatinine Ratio (UACR) (mg/g) | 154.34 | 108.78 (calculated) | -45.56 |
| Data from a real-world, retrospective, observational study in 218 patients with T2DM and CKD stages 1-3.[7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the renal effects of sulfonamides.
Protocol for Renal Scintigraphy in Rabbits
Objective: To assess the effect of a sulfa drug on renal uptake and clearance using a radionuclide tracer.
Animal Model: New Zealand white rabbits (n=20).
Procedure:
-
Control Scintigraphy: Each rabbit serves as its own control. An intravenous injection of 48.1 MBq of technetium-99m mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG-3) is administered.
-
Dynamic Imaging: Dynamic images are acquired immediately after injection using a gamma camera.
-
Data Analysis: Radioactivity time curves are generated from regions of interest drawn around the kidneys. Time to peak activity (Tmax) and the time from peak to 50% activity (T1/2) are calculated.
-
Drug Administration: The sulfa drug is administered intravenously at a dose of 130 mg/kg daily, divided into two doses (65 mg/kg each), for 7 consecutive days.
-
Post-Treatment Scintigraphy: On the 8th day, the renal scintigraphy procedure (steps 1-3) is repeated to assess the effects of the drug.
-
Statistical Analysis: Paired t-tests are used to compare the Tmax and T1/2 values before and after drug treatment. A p-value of < 0.05 is considered statistically significant.[5][6]
Protocol for Adenine-Induced Chronic Kidney Disease in Rats
Objective: To induce a model of chronic kidney disease in rats to study the effects of therapeutic interventions.
Animal Model: Male Wistar or Sprague-Dawley rats.
Procedure:
-
Acclimatization: Animals are housed under standard conditions (20-22°C, 50-60% humidity, 12:12 h light/dark cycle) with free access to food and water for at least one week.
-
Induction of CKD: The rats are fed a diet containing 0.75% (w/w) adenine for 4 weeks. A low protein diet may be used in conjunction to enhance the consistency of the model.
-
Monitoring: Body weight and food intake are monitored weekly.
-
Therapeutic Intervention: For studies involving a therapeutic agent like glibenclamide, the drug is administered (e.g., intraperitoneally or by oral gavage) at a specified dose (e.g., 10 mg/kg/day) for a defined period during or after the adenine diet.
-
Sample Collection: At the end of the study period, animals are anesthetized. Blood samples are collected via cardiac puncture for the analysis of serum creatinine and blood urea nitrogen (BUN). Urine may be collected via metabolic cages for proteinuria analysis.
-
Tissue Collection: Kidneys are harvested for histological analysis (e.g., fibrosis, inflammation).[9][10][11][12][13]
Protocol for Micropuncture Studies in Rats
Objective: To investigate the effects of a drug on single-nephron function in vivo.
Animal Model: Anesthetized Sprague-Dawley rats.
Procedure:
-
Animal Preparation: Rats are anesthetized (e.g., with thiobutabarbital). A tracheostomy is performed to facilitate breathing. The animal is placed on a temperature-controlled table to maintain body temperature. Catheters are placed for intravenous infusions and blood pressure monitoring.
-
Kidney Preparation: The kidney is exposed via a flank incision and placed in a Lucite cup to stabilize it for micropuncture. The kidney surface is illuminated for visualization of the tubules.
-
Identification of Tubules: A small amount of a non-toxic dye (e.g., Lissamine green) is injected intravenously to identify the different segments of the superficial nephrons.
-
Tubular Fluid Collection: A sharpened glass micropipette is mounted on a micromanipulator and inserted into a specific tubular segment (e.g., proximal or distal tubule). A small drop of oil is injected to block the flow of tubular fluid from upstream, and fluid is then collected for a timed period.
-
Analysis: The collected tubular fluid is analyzed for volume (to calculate flow rate) and solute concentrations (e.g., sodium, potassium, inulin).
-
Drug Administration: The drug of interest (e.g., glibenclamide) is infused intravenously at a constant rate.
-
Data Comparison: Tubular fluid collection and analysis are repeated during drug infusion to determine its effects on tubular transport.
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathway of Sulfonamide-Induced Crystalluria
Caption: Mechanism of sulfonamide-induced crystalluria and renal injury.
Glibenclamide Action on K-ATP Channels in Renal Tubules
Caption: Glibenclamide's effect on K-ATP channels and sodium reabsorption.
Experimental Workflow for Assessing Drug-Induced Nephrotoxicity in Rabbits
Caption: Workflow for renal scintigraphy study in rabbits.
Conclusion
The renal effects of sulfonamides are diverse and clinically significant. While certain sulfonamide antibiotics pose a risk of nephrotoxicity, primarily through crystalluria and acute interstitial nephritis, other members of this class, such as the sulfonylurea gliclazide, exhibit a more favorable renal safety profile and may be suitable for use in patients with chronic kidney disease. A thorough understanding of the mechanisms underlying these renal effects, supported by quantitative data from preclinical and clinical studies, is essential for drug development professionals and clinicians to mitigate risks and optimize therapeutic outcomes. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued investigation and safe use of this important class of drugs.
References
- 1. PharmtoExamTable (Part 2): Why should sulfamethoxazole/trimethoprim (Bactrim) be used with caution in patients with renal impairment or those on dialysis? - Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]
- 2. auajournals.org [auajournals.org]
- 3. Renal Impairment Associated With Trimethoprim-Sulfamethoxazole Use in the Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diabetes treatment in patients with renal disease: Is the landscape clear enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of sulfa drugs on kidney function and renal scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Effectiveness and Safety of Gliclazide MR and Linagliptin Combination in the Management of Patients With T2DM and Chronic Kidney Disease (CKD) Switched From Glimepiride - a Real-World, Retrospective, Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental adenine-induced chronic kidney disease rat model [bio-protocol.org]
- 10. The rat model of adenine-induced chronic kidney disease (CKD) [bio-protocol.org]
- 11. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Core Mechanism of Action: Carbonic Anhydrase Inhibition
An In-Depth Technical Guide to the Early In Vitro Profile of Sulclamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the early in vitro evaluation of this compound (4-chloro-3-sulfamoylbenzamide), a sulfamoylbenzoic acid derivative. The document focuses on its primary mechanism of action as a carbonic anhydrase inhibitor, presenting key quantitative data from early studies and the methodologies employed.
This compound is identified as an inhibitor of carbonic anhydrase (CA), an enzyme crucial for various physiological processes.[1][2] In the context of its potential diuretic activity, the primary target isoforms are located within the renal tubules. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide (CO₂) to form bicarbonate (HCO₃⁻) and protons (H⁺). Within the proximal convoluted tubules of the kidney, this action is fundamental for the reabsorption of sodium bicarbonate and water from the filtrate back into the blood.
By inhibiting carbonic anhydrase, this compound disrupts this reabsorption process. The reduction in H⁺ secretion into the tubular lumen decreases the formation of CO₂ from filtered bicarbonate, thereby preventing its reabsorption. This leads to an increased excretion of bicarbonate, sodium, and water, resulting in a diuretic effect.[3]
Quantitative In Vitro Inhibition Data
Recent studies have quantified the inhibitory activity of this compound against four physiologically relevant human carbonic anhydrase (hCA) isoforms. The data, presented as inhibition constants (Kᵢ), demonstrate potent and varied inhibition across the enzyme panel, with particularly high affinity for hCA II, IX, and XII.[4] For context, the activity of the well-established reference inhibitor, Acetazolamide (AAZ), is included.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| This compound | 2447 | 45.6 | 28.8 | 4.8 |
| Acetazolamide (AAZ) | 250 | 12.1 | 25.4 | 5.7 |
| Table 1: In Vitro inhibition data for this compound and Acetazolamide against key human carbonic anhydrase isoforms. Data sourced from Russo et al., 2025.[4] |
Experimental Protocols
The quantitative inhibition data presented were generated using a stopped-flow CO₂ hydrase assay.[4] This established in vitro method is a standard for measuring the activity of carbonic anhydrase inhibitors.
Principle of the Stopped-Flow CO₂ Hydrase Assay
The assay measures the catalytic rate of the CA-mediated hydration of carbon dioxide. In the experiment, a CO₂-saturated solution is rapidly mixed with a buffer solution containing the carbonic anhydrase enzyme and a pH indicator, both in the presence and absence of the inhibitor compound (e.g., this compound). The enzyme's activity is determined by measuring the time required for the pH to drop a set amount (e.g., from 8.0 to 7.5) as protons are generated from the reaction.[3] The inhibitory effect of the test compound is quantified by observing the extent to which it slows this reaction rate compared to the uninhibited enzyme.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulclamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of Sulclamide, also known as 3-(Aminosulfonyl)-4-chlorobenzamide. The synthesis is based on established methods for the preparation of aromatic sulfonamides, involving a two-step process starting from 4-chlorobenzamide. These application notes are intended for research and development purposes.
Introduction
This compound (CAS No: 2455-92-7) is a chemical compound containing a benzamide and a sulfonamide functional group.[1] Its synthesis is a valuable process for researchers exploring new pharmaceutical agents and for those in drug development requiring reference standards. The protocol outlined below describes the chlorosulfonation of 4-chlorobenzamide followed by amination to yield the final product.
Experimental Protocols
Materials and Reagents:
-
4-chlorobenzamide
-
Chlorosulfonic acid
-
Concentrated ammonium hydroxide (28%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
-
Deionized water
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Dropping funnel
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Protocol 1: Synthesis of 3-(Chlorosulfonyl)-4-chlorobenzamide
Step 1: Chlorosulfonation of 4-chlorobenzamide
-
In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-chlorobenzamide (10 g, 64.3 mmol).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (25 mL, 376 mmol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70 °C and maintain this temperature for 2 hours with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker (1 L), place 500 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring in a fume hood. A white precipitate will form.
-
Filter the precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Dry the resulting white solid, 3-(chlorosulfonyl)-4-chlorobenzamide, under vacuum.
Protocol 2: Synthesis of this compound (3-(Aminosulfonyl)-4-chlorobenzamide)
Step 2: Amination of 3-(Chlorosulfonyl)-4-chlorobenzamide
-
Transfer the dried 3-(chlorosulfonyl)-4-chlorobenzamide from the previous step to a 250 mL round-bottom flask.
-
Add 100 mL of concentrated ammonium hydroxide (28%) to the flask.
-
Stir the mixture at room temperature for 4-6 hours. A vigorous reaction may occur initially.[2][3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 6-7.
-
Cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the white precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent such as an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar sulfonamide preparations.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) | Melting Point (°C) |
| 4-chlorobenzamide | C₇H₆ClNO | 155.58 | White solid | - | 179-181 |
| 3-(Chlorosulfonyl)-4-chlorobenzamide | C₇H₅Cl₂NO₃S | 254.09 | White solid | 75-85 | - |
| This compound (3-(Aminosulfonyl)-4-chlorobenzamide) | C₇H₇ClN₂O₃S | 234.66 | White solid | 80-90 | 223-225[1] |
Mandatory Visualization
The following diagrams illustrate the key workflows and pathways related to the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Caption: General mechanism of action for sulfonamide antibiotics.
References
Application Notes and Protocols for In Vivo Diuretic Activity Assay of Sulclamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the in vivo diuretic activity of Sulclamide, a sulfamoylbenzoic acid derivative known to act as a carbonic anhydrase inhibitor. The following application notes and protocols are designed for preclinical research settings, offering detailed methodologies for evaluating the diuretic, natriuretic, and kaliuretic effects of this compound in a rat model. The provided experimental workflow, data presentation templates, and analysis guidelines will enable researchers to generate robust and reproducible data for the pharmacological profiling of this compound.
Introduction
This compound is a chemical entity belonging to the class of sulfamoylbenzoic acids. Compounds in this class have been investigated for their diuretic properties. The primary mechanism of action for many diuretics in this class, including this compound, is the inhibition of carbonic anhydrase.[1] Carbonic anhydrase is an enzyme predominantly found in the proximal convoluted tubules of the nephron, where it plays a crucial role in the reabsorption of sodium bicarbonate.
By inhibiting carbonic anhydrase, this compound is expected to increase the urinary excretion of sodium, bicarbonate, and water, leading to a diuretic effect. This application note outlines a standardized in vivo protocol to quantify the diuretic activity of this compound and to characterize its effects on urinary electrolyte excretion. The assay is critical for determining the potency, efficacy, and potential side-effect profile (e.g., potassium sparing or wasting effects) of this compound as a potential diuretic agent.
Signaling Pathway of Carbonic Anhydrase Inhibition in the Proximal Tubule
Caption: Mechanism of carbonic anhydrase inhibition by this compound in the renal proximal tubule.
Materials and Methods
Animals
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 150-200 g
-
Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
Reagents and Drugs
-
This compound: (Source and purity to be specified)
-
Vehicle: 0.5% Carboxymethyl cellulose (CMC) or another appropriate vehicle.
-
Positive Control: Acetazolamide (a standard carbonic anhydrase inhibitor) or Furosemide (a loop diuretic).
-
Saline: 0.9% NaCl solution, sterile.
-
Anesthetic: Ketamine/Xylazine cocktail or Isoflurane for terminal blood collection.
Equipment
-
Metabolic cages for individual housing and separation of urine and feces.
-
Oral gavage needles.
-
Graduated cylinders for urine volume measurement.
-
pH meter.
-
Flame photometer or ion-selective electrodes for Na+ and K+ analysis.
-
Chloride analyzer.
-
Vortex mixer.
-
Centrifuge.
-
Analytical balance.
Experimental Protocol
Experimental Design and Dosing
The study should be designed to include a vehicle control group, a positive control group, and at least three dose levels of this compound to assess a dose-response relationship.
-
Group I: Vehicle control (e.g., 0.5% CMC, 5 mL/kg, p.o.)
-
Group II: Positive Control (e.g., Acetazolamide, 20 mg/kg, p.o.)
-
Group III: this compound (Low Dose, e.g., 25 mg/kg, p.o.)
-
Group IV: this compound (Mid Dose, e.g., 50 mg/kg, p.o.)
-
Group V: this compound (High Dose, e.g., 100 mg/kg, p.o.)
Note: The doses for this compound are hypothetical and should be determined based on preliminary dose-ranging studies or available toxicological data.
Experimental Workflow
Caption: Workflow for the in vivo diuretic activity assay of this compound.
Detailed Procedure
-
Animal Preparation: Fast the rats for 18 hours before the experiment, with free access to water.
-
Hydration: Administer 0.9% saline solution orally at a dose of 25 mL/kg to ensure a uniform state of hydration and a baseline urine output.
-
Dosing: Thirty minutes after hydration, administer the vehicle, positive control, or this compound test doses orally via gavage.
-
Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage. Collect urine cumulatively at predetermined time points, typically over 5 hours and 24 hours.
-
Urine Analysis:
-
Volume: Measure the total volume of urine collected for each animal.
-
pH: Determine the pH of the urine samples using a calibrated pH meter.
-
Electrolytes: Analyze the urine samples for the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) using a flame photometer or other suitable analytical method.
-
Data Presentation and Analysis
Summarize all quantitative data in clearly structured tables. The following are template tables for data presentation.
Table 1: Effect of this compound on Cumulative Urine Volume and pH
| Group | Dose (mg/kg) | Urine Volume (mL/100g/5h) | Urine Volume (mL/100g/24h) | Urine pH (at 5h) |
| Vehicle Control | - | Value ± SEM | Value ± SEM | Value ± SEM |
| Positive Control | e.g., 20 | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | e.g., 25 | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | e.g., 50 | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | e.g., 100 | Value ± SEM | Value ± SEM | Value ± SEM |
Table 2: Effect of this compound on Urinary Electrolyte Excretion (at 24 hours)
| Group | Dose (mg/kg) | Na+ (mEq/L) | K+ (mEq/L) | Cl- (mEq/L) |
| Vehicle Control | - | Value ± SEM | Value ± SEM | Value ± SEM |
| Positive Control | e.g., 20 | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | e.g., 25 | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | e.g., 50 | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | e.g., 100 | Value ± SEM | Value ± SEM | Value ± SEM |
Table 3: Calculated Diuretic and Saluretic Indices for this compound
| Group | Dose (mg/kg) | Diuretic Index | Saluretic Index (Na+) | Natriuretic Index (Na+/K+) | Carbonic Anhydrase Inhibition Index (Cl-/(Na++K+)) |
| Positive Control | e.g., 20 | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| This compound | e.g., 25 | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| This compound | e.g., 50 | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| This compound | e.g., 100 | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
Calculation of Indices
-
Diuretic Index: (Urine volume of test group) / (Urine volume of control group)
-
Saluretic Index (for each ion): (Electrolyte concentration of test group) / (Electrolyte concentration of control group)
-
Natriuretic Index (Aldosterone Secretion Index): (Urinary Na+ concentration) / (Urinary K+ concentration)
-
Carbonic Anhydrase Inhibition (CAI) Index: (Urinary Cl- concentration) / (Urinary Na+ concentration + Urinary K+ concentration). A value of less than 0.8 is indicative of carbonic anhydrase inhibition.
Statistical Analysis
Data should be expressed as mean ± Standard Error of the Mean (SEM). Statistical significance between the groups should be determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 is generally considered statistically significant.
Expected Outcomes
If this compound is an effective carbonic anhydrase inhibitor, the following outcomes are anticipated:
-
A dose-dependent increase in urine volume compared to the vehicle control group.
-
An increase in urinary pH due to the enhanced excretion of bicarbonate.
-
A significant increase in the urinary excretion of Na+.
-
A potential increase in K+ excretion, although typically less pronounced than with loop diuretics.
-
A Carbonic Anhydrase Inhibition (CAI) index of less than 0.8, confirming the mechanism of action.
Conclusion
The described in vivo assay provides a robust framework for the preclinical evaluation of this compound's diuretic properties. By meticulously following the outlined protocols for experimental conduct and data analysis, researchers can effectively characterize the pharmacological profile of this compound, providing essential data for its further development as a potential therapeutic agent.
References
Application Notes and Protocols for Measuring Carbonic Anhydrase Inhibition by Sulclamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and ion transport.[2][3] Dysregulation of CA activity has been implicated in various diseases, making them attractive therapeutic targets.[4][5] Several isoforms of human carbonic anhydrase (hCA) have been identified as therapeutic targets for conditions like glaucoma, epilepsy, and certain cancers.[6]
Sulclamide, a sulfonamide-containing compound, is investigated for its potential to inhibit carbonic anhydrase activity. Sulfonamides are a well-established class of CA inhibitors, known to bind to the zinc ion in the enzyme's active site.[1][7] This document provides detailed protocols for measuring the inhibition of carbonic anhydrase by this compound, offering researchers the necessary tools to evaluate its potency and selectivity.
Note: Due to the limited availability of public data on the specific inhibitory activity of this compound against carbonic anhydrase isoforms, Acetazolamide (AAZ), a well-characterized and structurally related sulfonamide inhibitor, will be used as a representative compound for the quantitative data presented in these application notes.
Data Presentation: Inhibitory Potency of Acetazolamide against Human Carbonic Anhydrase Isoforms
The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the reported Ki values for Acetazolamide against four key human carbonic anhydrase isoforms.
| Isoform | Acetazolamide (AAZ) Ki (nM) | Reference Compound |
| hCA I | 250 | [3] |
| hCA II | 12.1 | [3] |
| hCA IX | 25.8 | [3] |
| hCA XII | 5.7 | [3] |
Experimental Protocols
Stopped-Flow CO2 Hydration Assay
This is a rapid and sensitive method for measuring the kinetics of CO2 hydration catalyzed by carbonic anhydrase. The assay monitors the change in pH using a colorimetric indicator.
Materials:
-
Stopped-flow spectrophotometer
-
Human carbonic anhydrase isoforms (recombinant)
-
This compound (or other inhibitors)
-
Acetazolamide (as a positive control)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (Na2SO4, 20 mM)
-
Phenol red (0.2 mM)
-
CO2-saturated water
-
Distilled-deionized water
-
DMSO (for dissolving compounds)
Protocol:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) in distilled-deionized water. Enzyme concentrations typically range from 5 nM to 12 nM.[3]
-
Prepare a stock solution of this compound (and Acetazolamide) at 0.1 mM in distilled-deionized water or DMSO.[3]
-
-
Reaction Mixture Preparation:
-
Prepare the assay buffer containing 20 mM HEPES (pH 7.4), 20 mM Na2SO4, and 0.2 mM phenol red.[3]
-
-
Stopped-Flow Measurement:
-
Pre-incubate the enzyme solution with varying concentrations of this compound (or Acetazolamide) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
In the stopped-flow instrument, one syringe will contain the enzyme-inhibitor mixture in the assay buffer, and the other syringe will contain CO2-saturated water.
-
Rapidly mix the contents of the two syringes.
-
Monitor the initial rates of the CA-catalyzed CO2 hydration reaction by observing the change in absorbance of phenol red at 557 nm for a period of 10–100 seconds.[3]
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear phase of the absorbance change.
-
The uncatalyzed rate of CO2 hydration should be determined in the absence of the enzyme and subtracted from the total observed rates.[3]
-
Calculate the inhibition constants (Ki) by non-linear least-squares fitting of the Michaelis-Menten equation, assuming a competitive inhibition model.
-
Colorimetric Assay using p-Nitrophenyl Acetate (p-NPA)
This assay utilizes the esterase activity of carbonic anhydrase to hydrolyze p-nitrophenyl acetate (p-NPA) into the colored product p-nitrophenol, which can be measured spectrophotometrically.
Materials:
-
96-well microplate reader
-
Human carbonic anhydrase isoforms
-
This compound (or other inhibitors)
-
Acetazolamide (as a positive control)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA)
-
Acetonitrile or DMSO
Protocol:
-
Reagent Preparation:
-
Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.
-
Prepare a stock solution of carbonic anhydrase (e.g., 0.3 mg/mL) in the assay buffer.
-
Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.
-
-
Plate Setup (Final volume of 200 µL per well):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 160 µL Assay Buffer + 20 µL Enzyme Solution + 20 µL Substrate Solution (with DMSO vehicle control).
-
Positive Control: 158 µL Assay Buffer + 2 µL Acetazolamide (at various concentrations) + 20 µL Enzyme Solution + 20 µL Substrate Solution.
-
Test Compounds: 158 µL Assay Buffer + 2 µL of each this compound dilution + 20 µL Enzyme Solution + 20 µL Substrate Solution.
-
-
Enzyme-Inhibitor Incubation:
-
To the appropriate wells, add 158 µL of Assay Buffer.
-
Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).
-
Add 20 µL of the enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the increase in absorbance at 400 nm in a kinetic mode for a set period (e.g., 30 minutes) at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
-
Signaling Pathways and Experimental Workflows
Carbonic Anhydrase IX (CA IX) Inhibition in Cancer
CA IX is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[8][9] Inhibition of CA IX by sulfonamides like this compound can reverse this acidification, leading to apoptosis of cancer cells.[2]
Caption: CA IX inhibition by this compound in cancer.
Carbonic Anhydrase II (CA II) Inhibition in Glaucoma
In the eye, CA II in the ciliary body epithelium catalyzes the formation of bicarbonate, which drives the secretion of aqueous humor. Elevated intraocular pressure, a major risk factor for glaucoma, can result from excessive aqueous humor production.[6][10] Sulfonamide inhibitors reduce aqueous humor secretion by blocking CA II activity, thereby lowering intraocular pressure.[10]
References
- 1. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glaucoma and the applications of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Quantification of Sulthiame in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Sulthiame, an antiepileptic drug, in biological matrices such as plasma and serum. The protocols described herein are based on established analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Sulthiame is a carbonic anhydrase inhibitor used in the treatment of epilepsy. Accurate and reliable quantification of Sulthiame in biological samples is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioequivalence trials. This document outlines two robust methods for Sulthiame determination, providing detailed experimental protocols, comparative quantitative data, and visual workflows to aid researchers in implementing these techniques.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method offers a reliable and cost-effective approach for the quantification of Sulthiame in plasma and serum samples. It is well-suited for routine therapeutic drug monitoring where high sensitivity is not the primary requirement.
Quantitative Data Summary
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 |
| Biological Matrix | Serum/Plasma | Pharmaceutical Dosage Forms |
| Linearity Range | 0.2 - 50.0 µg/mL | 2.5 - 15 µg/mL |
| Correlation Coefficient (r²) | > 0.9999 | 0.998 |
| Limit of Detection (LOD) | 0.19 µg/mL | 4.2 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.58 µg/mL | 9.5 µg/mL |
| Intra-day Precision (%CV) | 1.06% | < 1% |
| Inter-day Precision (%CV) | 1.25% | < 1% |
| Accuracy (Bias %) | -4.61% to 0.80% | 98.3% to 101.7% |
| Recovery | ~100% | Not Specified |
Experimental Protocol
1. Sample Preparation: Protein Precipitation
This procedure is designed to remove proteins from plasma or serum samples, which can interfere with the chromatographic analysis.
-
Step 1: Pipette 200 µL of the plasma or serum sample into a clean microcentrifuge tube.
-
Step 2: Add 400 µL of acetonitrile to the tube. Acetonitrile acts as the precipitating agent.
-
Step 3: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Step 4: Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Step 5: Carefully collect the clear supernatant and transfer it to a clean autosampler vial for HPLC analysis.
2. Chromatographic Conditions
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of deionized water and methanol. A common starting ratio is 70:30 (v/v). The exact ratio may require optimization based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Internal Standard (Optional but Recommended): Desethylatrazine can be used as an internal standard to improve precision and accuracy.
Workflow Diagram: HPLC-UV Analysis of Sulthiame
Caption: Workflow for Sulthiame quantification by HPLC-UV.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides higher sensitivity and selectivity compared to HPLC-UV, making it the preferred choice for pharmacokinetic studies and analyses requiring low detection limits.
Quantitative Data Summary
While specific comprehensive validation data for a single Sulthiame LC-MS/MS method was not fully detailed in the initial search, the following table presents typical performance characteristics for the analysis of sulfonamides in biological matrices.
| Parameter | Expected LC-MS/MS Performance |
| Biological Matrix | Plasma, Serum, Whole Blood, Urine |
| Linearity Range | Typically in the ng/mL range (e.g., 0.5 - 500 ng/mL) |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (Bias %) | Within ±15% |
| Recovery | > 80% |
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a common technique for cleaning up and concentrating analytes from complex biological matrices prior to LC-MS/MS analysis.
-
Step 1: Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Step 2: Sample Loading: Dilute 100 µL of plasma or serum with 400 µL of 2% formic acid in water. Load the diluted sample onto the conditioned SPE cartridge.
-
Step 3: Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Step 4: Elution: Elute Sulthiame from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Step 5: Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Instrument: A LC-MS/MS system consisting of a UHPLC or HPLC coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Collision Energy: Optimized for each transition.
Workflow Diagram: LC-MS/MS Analysis of Sulthiame
Caption: Workflow for Sulthiame quantification by LC-MS/MS.
References
High-Throughput Screening for Novel Carbonic Anhydrase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of novel carbonic anhydrase (CA) inhibitors, with a focus on sulfonamide-based compounds like Sulclamide. The protocols outlined are adaptable for screening large compound libraries to identify potent and selective inhibitors against various CA isoforms.
Introduction to Carbonic Anhydrases as Therapeutic Targets
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental physiological reaction is crucial for processes such as respiration, pH homeostasis, and electrolyte secretion.[1] Several of the 15 human CA isoforms are implicated in a range of diseases. Notably, the transmembrane isoforms CA IX and CA XII are overexpressed in many solid tumors, contributing to the acidic tumor microenvironment which promotes tumor growth and metastasis, making them significant oncology targets.[2][3][4][5][6] In ophthalmology, CA II is involved in the production of aqueous humor, and its inhibition is a key strategy in the management of glaucoma.[7][8][9]
Sulfonamides represent a well-established class of potent CA inhibitors, forming the basis for many clinically used drugs.[1] High-throughput screening methodologies are essential for the discovery of new, more selective, and potent sulfonamide-based inhibitors like this compound.
High-Throughput Screening Assays for Carbonic Anhydrase Inhibitors
Several HTS methodologies are available for screening CA inhibitors, with colorimetric and fluorescence-based assays being the most common due to their robustness, sensitivity, and adaptability to automation.
Colorimetric HTS Assay
This assay leverages the esterase activity of CAs on a chromogenic substrate, p-nitrophenyl acetate (pNPA). The enzymatic cleavage of pNPA releases p-nitrophenol, a yellow-colored product that can be quantified by measuring absorbance at 405 nm.[1][10] The rate of color development is proportional to the CA activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Materials:
-
CA Assay Buffer: 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.05% Tween-20
-
Carbonic Anhydrase Enzyme: (e.g., human CA II, IX, or XII)
-
Substrate: p-Nitrophenyl Acetate (pNPA)
-
Positive Control Inhibitor: Acetazolamide
-
Test Compounds: Solubilized in DMSO
-
384-well clear, flat-bottom microplates
-
Microplate reader with kinetic reading capabilities at 405 nm
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and the positive control (Acetazolamide) in DMSO. Using an automated liquid handler, dispense 100 nL of each compound dilution, positive control, or DMSO (for enzyme and negative controls) into the appropriate wells of a 384-well plate.[1]
-
Enzyme Preparation and Addition: Prepare a working solution of the carbonic anhydrase enzyme in CA Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate. Add 20 µL of the CA enzyme working solution to the wells containing test compounds, positive control, and the enzyme control (DMSO). Add 20 µL of CA Assay Buffer to the background control wells.[1]
-
Pre-incubation: Mix the plate gently and incubate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.[1]
-
Substrate Addition: Prepare a working solution of pNPA in CA Assay Buffer. Add 20 µL of the pNPA substrate solution to all wells to initiate the enzymatic reaction.[1]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at room temperature for 15-30 minutes, taking readings every 30-60 seconds.[1]
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).[1]
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_enzyme_control - V_background))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Fluorescence-Based HTS Assay
This assay is based on the displacement of a fluorescent probe from the active site of the carbonic anhydrase by a competitive inhibitor.[11] A common approach utilizes a fluorescent sulfonamide, such as dansylamide, which exhibits increased fluorescence upon binding to the enzyme's active site due to fluorescence resonance energy transfer (FRET) from nearby tryptophan residues.[12] When a more potent, non-fluorescent inhibitor is introduced, it displaces the fluorescent probe, leading to a decrease in fluorescence.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl
-
Carbonic Anhydrase Enzyme: (e.g., human CA II)
-
Fluorescent Probe: Dansylamide
-
Positive Control Inhibitor: Acetazolamide
-
Test Compounds: Solubilized in DMSO
-
384-well black, low-volume microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and the positive control in DMSO. Dispense 100 nL of each into the wells of a 384-well black plate.
-
Enzyme-Probe Complex Preparation: Prepare a pre-mixed solution of the carbonic anhydrase enzyme and dansylamide in the assay buffer. The optimal concentrations of both should be determined empirically to achieve a good signal-to-background ratio.
-
Addition of Enzyme-Probe Complex: Add 20 µL of the enzyme-probe complex to each well of the plate containing the test compounds.
-
Incubation: Mix the plate gently and incubate at room temperature for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using an appropriate excitation and emission wavelength pair for dansylamide (e.g., Ex: 280 nm, Em: 480 nm).
-
Data Analysis:
-
Calculate the percentage of displacement for each test compound concentration using the following formula: % Displacement = 100 * (1 - (F_inhibitor - F_min) / (F_max - F_min)) Where F_inhibitor is the fluorescence in the presence of the test compound, F_max is the fluorescence of the enzyme-probe complex with DMSO, and F_min is the fluorescence of the probe alone or in the presence of a saturating concentration of a known inhibitor.
-
Plot the % Displacement against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Data Presentation: Quantitative Inhibition of Carbonic Anhydrases by Sulfonamide Inhibitors
The following tables summarize the inhibitory activity (Kᵢ values in nM) of various sulfonamide-based inhibitors against key human carbonic anhydrase isoforms.
Table 1: Inhibition of Cytosolic Carbonic Anhydrase Isoforms (hCA I and hCA II) by Selected Sulfonamides.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | Selectivity (I/II) | Reference |
| Acetazolamide | 250 | 12.1 | 20.66 | [13] |
| Methazolamide | 50 | 14 | 3.57 | [10] |
| Dorzolamide | 3000 | 3.5 | 857.14 | [14] |
| Brinzolamide | 3100 | 3.1 | 1000 | [14] |
| This compound Analog 1 | 240 | 19 | 12.63 | [14] |
| This compound Analog 2 | 2185 | 83 | 26.33 | [14] |
| Compound 10d | 6.2 | - | - | [13] |
| Compound 15 | - | 3.3 | - | [13] |
Table 2: Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms (hCA IX and hCA XII) by Selected Sulfonamides.
| Compound | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity (IX/XII) | Reference |
| Acetazolamide | 25.8 | 5.7 | 4.53 | [13] |
| SLC-0111 | 45 | 5.9 | 7.63 | [14] |
| Sulfaguanidine Analog 1 | 168 | 672 | 0.25 | [15] |
| Sulfaguanidine Analog 2 | 921 | 335 | 2.75 | [15] |
| Indole-triazole Hybrid 6o | - | 10 | - | [16] |
| Indole-triazole Hybrid 6m | - | 41.9 | - | [16] |
| Compound 15 | 6.1 | - | - | [13] |
| Compound 4c | 8.5 | - | - | [13] |
Signaling Pathways and Logical Relationships
Carbonic Anhydrase IX and XII in the Tumor Microenvironment
CA IX and CA XII play a critical role in maintaining the pH homeostasis of tumor cells in a hypoxic environment. Their activity leads to the acidification of the extracellular space, which promotes tumor cell invasion, metastasis, and resistance to therapy.[2][3][4][6]
Carbonic Anhydrase II in Glaucoma
In the ciliary body of the eye, CA II is essential for the secretion of aqueous humor. Inhibition of CA II reduces the formation of bicarbonate ions, which in turn decreases fluid transport and lowers intraocular pressure (IOP).[7][17]
References
- 1. benchchem.com [benchchem.com]
- 2. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lsmu.lt [lsmu.lt]
- 6. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CRISPR-Cas9-mediated deletion of carbonic anhydrase 2 in the ciliary body to treat glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRISPR-Cas9-mediated deletion of carbonic anhydrase 2 in the ciliary body to treat glaucoma – Optic Nerve Network [opticnervenetwork.com]
- 10. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence analysis of sulfonamide binding to carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulclamide in Preclinical Edema Models
Disclaimer: No specific preclinical data for a compound named "Sulclamide" was identified in the public domain. The following application notes and protocols are based on established preclinical models for edema and the known anti-inflammatory properties of sulfonamide derivatives. The quantitative data presented are representative examples derived from studies on similar compounds and should be considered illustrative.
Introduction
Edema, the swelling caused by excess fluid trapped in the body's tissues, is a hallmark of inflammation. Preclinical models of edema are crucial for the evaluation of novel anti-inflammatory agents. This compound, as a putative sulfonamide-containing compound, is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. This document provides detailed protocols for two standard preclinical models of acute inflammation—carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced paw edema—to assess the potential efficacy of this compound.
Sulfonamide derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX) or modulating the production of pro-inflammatory cytokines. The protocols outlined below are designed to elucidate the potential mechanisms of action of this compound in reducing edema.
Experimental Protocols
Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model for evaluating acute, non-immune inflammation and is sensitive to cyclooxygenase inhibitors. The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase involving prostaglandins and cytokines.
Objective: To assess the anti-edematous effect of this compound in a rat model of carrageenan-induced paw inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Positive control: Indomethacin (5-10 mg/kg) or Celecoxib (60 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Syringes and needles (27G)
Procedure:
-
Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control (receives vehicle only)
-
Carrageenan Control (receives vehicle + carrageenan)
-
This compound-treated groups (e.g., 10, 30, 100 mg/kg, p.o.) + carrageenan
-
Positive Control (e.g., Indomethacin 10 mg/kg, p.o.) + carrageenan
-
-
Dosing: Administer this compound, vehicle, or the positive control drug orally (p.o.) 60 minutes before the induction of edema.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat. The left paw can be injected with saline to serve as a control.
-
Edema Measurement: Measure the paw volume of both hind paws using a plethysmometer at baseline (0 hours) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at baseline.
-
Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group using the formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100
-
Biochemical Analysis (Optional): At the end of the experiment (e.g., 5 hours), animals can be euthanized, and blood and paw tissue can be collected.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or paw tissue homogenates using ELISA kits.
-
Prostaglandin Measurement: Determine the concentration of PGE2 in the paw tissue.
-
Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in the paw tissue by measuring MPO activity.
Lipopolysaccharide (LPS)-Induced Paw Edema Model
This model is particularly useful for identifying anti-inflammatory agents that modulate cytokine activity, especially TNF-α.
Objective: To evaluate the effect of this compound on cytokine-mediated inflammation in a rat model of LPS-induced paw edema.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL in sterile 0.9% saline)
-
Positive control: A known cytokine modulator like Pentoxifylline or a specific TNF-α inhibitor.
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Syringes and needles (27G)
Procedure:
-
Animal Acclimatization and Grouping: Follow the same procedure as for the carrageenan model.
-
Dosing: Administer this compound, vehicle, or the positive control drug orally (p.o.) 60 minutes before the induction of edema.
-
Edema Induction: Inject 0.1 mL of LPS solution (1 mg/mL) into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at baseline (0 hours) and at 1, 2, 4, and 6 hours post-LPS injection.
-
Data Analysis: Calculate the increase in paw volume and the percentage inhibition of edema as described for the carrageenan model.
Biochemical Analysis:
-
Collect blood samples at different time points (e.g., 1, 3, and 5 hours) to measure serum levels of TNF-α and IL-6 via ELISA. The peak of TNF-α is expected around 1-2 hours, while IL-6 peaks later.
-
At the end of the experiment, paw tissue can be collected for analysis of cytokine levels and MPO activity.
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Representative Data)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Carrageenan Control | - | 1.52 ± 0.08 | 0 |
| This compound | 10 | 1.15 ± 0.07 | 24.3 |
| This compound | 30 | 0.94 ± 0.06 | 38.2 |
| This compound | 100 | 0.78 ± 0.05 | 48.7 |
| Indomethacin | 10 | 0.72 ± 0.04** | 52.6 |
| p<0.05, **p<0.01 compared to Carrageenan Control. Data are hypothetical and for illustrative purposes. |
Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Induced Paw Edema Model (Representative Data)
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2 hours (Mean ± SEM) | % Reduction of TNF-α | Serum IL-6 (pg/mL) at 4 hours (Mean ± SEM) | % Reduction of IL-6 |
| Vehicle Control | - | 55 ± 8 | - | 120 ± 15 | - |
| LPS Control | - | 450 ± 35 | 0 | 850 ± 60 | 0 |
| This compound | 30 | 310 ± 28 | 31.1 | 580 ± 45 | 31.8 |
| This compound | 100 | 225 ± 20 | 50.0 | 410 ± 38 | 51.8 |
| Positive Control | - | 190 ± 18 | 57.8 | 350 ± 30 | 58.8 |
| *p<0.05, **p<0.01 compared to LPS Control. Data are hypothetical and for illustrative purposes. |
Visualizations
Signaling Pathway of Carrageenan-Induced Inflammation
Caption: Hypothesized mechanism of this compound in carrageenan-induced inflammation.
LPS-Induced Pro-inflammatory Signaling Pathway
Caption: LPS-TLR4 signaling pathway as a potential target for this compound.
Experimental Workflow for Preclinical Edema Models
Caption: General experimental workflow for in vivo edema models.
Application Notes and Protocols: Developing Cell-Based Assays for Sulclamide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulclamide is a novel sulfonamide-based compound with therapeutic potential. Sulfonamides are a class of synthetic compounds that have demonstrated a broad range of biological activities. In the context of oncology, sulfonamide derivatives have been shown to target various proteins that are overexpressed in cancer cells, acting as inhibitors of critical enzymes and signaling pathways.[1] These compounds can disrupt pivotal signaling cascades involved in cancer progression, such as those mediated by tyrosine kinases.[1] Furthermore, they have been observed to inhibit carbonic anhydrases, leading to a disruption of pH regulation in cancer cells, which can impede their growth and survival.[1] Some sulfonamides also exhibit inhibitory effects on matrix metalloproteinases, which are key to cancer cell invasion and metastasis.[1]
This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound, focusing on its potential as an anti-cancer agent. The proposed assays will evaluate its effects on cell viability, induction of apoptosis, and modulation of key signaling pathways.
Key Signaling Pathways in this compound's Potential Mechanism of Action
Based on the known activities of related sulfonamide compounds, this compound may exert its effects through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. A proposed signaling pathway for this compound's anti-cancer activity is presented below.
Caption: Proposed signaling pathway for this compound's anti-cancer activity.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines the general workflow for evaluating the cellular effects of this compound.
Caption: General experimental workflow for this compound assessment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7, A549, or a relevant line for the cancer type of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) - 24h | % Viability - 24h | Absorbance (570 nm) - 48h | % Viability - 48h | Absorbance (570 nm) - 72h | % Viability - 72h |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 | 1.32 ± 0.09 | 100 | 1.41 ± 0.11 | 100 |
| 1 | 1.21 ± 0.07 | 96.8 | 1.25 ± 0.08 | 94.7 | 1.28 ± 0.09 | 90.8 |
| 10 | 0.98 ± 0.06 | 78.4 | 0.85 ± 0.05 | 64.4 | 0.75 ± 0.06 | 53.2 |
| 50 | 0.62 ± 0.04 | 49.6 | 0.41 ± 0.03 | 31.1 | 0.30 ± 0.02 | 21.3 |
| 100 | 0.35 ± 0.03 | 28.0 | 0.22 ± 0.02 | 16.7 | 0.15 ± 0.01 | 10.6 |
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| This compound (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 10 | 80.1 ± 3.5 | 12.3 ± 1.2 | 5.4 ± 0.8 | 2.2 ± 0.4 |
| 50 | 45.6 ± 4.2 | 35.8 ± 2.9 | 15.1 ± 1.5 | 3.5 ± 0.6 |
| 100 | 20.3 ± 3.1 | 50.2 ± 4.1 | 24.8 ± 2.3 | 4.7 ± 0.7 |
Signaling Pathway Analysis (Western Blot)
This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation:
| This compound (µM) | p-Akt / Total Akt (Fold Change) | Cleaved Caspase-3 / Pro-Caspase-3 (Fold Change) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 10 | 0.65 ± 0.07 | 2.8 ± 0.3 |
| 50 | 0.28 ± 0.04 | 6.5 ± 0.8 |
| 100 | 0.12 ± 0.02 | 11.2 ± 1.5 |
Logical Relationship Diagram for Data Interpretation
The following diagram illustrates how the data from the different assays can be integrated to understand the activity of this compound.
Caption: Logical flow for interpreting this compound's activity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulclamide Synthesis
This guide provides troubleshooting for common issues encountered during the synthesis of Sulclamide, a crucial step for researchers and drug development professionals. The following questions and answers are designed to diagnose and resolve challenges in your synthetic workflow, enhancing both yield and purity.
Troubleshooting Guide
Low Yield
Q1: My this compound synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. Below are the most common causes and their respective solutions:
-
Poor Reactivity of Starting Materials:
-
Amine Nucleophilicity: The reactivity of the amine is critical. Electron-deficient anilines or sterically hindered amines are less nucleophilic and react more slowly.[1]
-
Solution: Consider increasing the reaction temperature or using a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate by forming a more reactive intermediate.[1]
-
-
Sulfonylating Agent Stability: Standard sulfonyl chlorides can be prone to degradation.
-
Solution: Using sulfonyl fluorides, which are often more stable, may provide better yields, particularly with amines that have other functional groups.[1]
-
-
-
Side Reactions:
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water and a base, which consumes the starting material.[1]
-
-
Reaction Conditions:
-
Inadequate Base: A base is necessary to neutralize the HCl generated during the reaction. If the base is not strong enough or used in insufficient amounts, the reaction mixture will become acidic, protonating the amine and reducing its nucleophilicity.[2]
-
Solution: Use at least one equivalent of a suitable base, such as pyridine or triethylamine. For less reactive amines, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.[2]
-
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Solution: Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used.[2] The optimal solvent will depend on the specific substrates and reaction conditions.
-
-
Purity Issues
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
A2: The formation of side products is a common challenge. Here are some of the most frequent impurities and strategies to avoid them:
-
Unreacted Starting Materials: The most common "impurities" are often the starting amine and the hydrolyzed sulfonyl chloride (sulfonic acid).[1]
-
Bis-sulfonylation of Primary Amines: Primary amines can sometimes react with two molecules of the sulfonyl chloride, leading to a di-sulfonated byproduct.
-
Minimization: To avoid this, use a 1:1 stoichiometry of the amine to the sulfonyl chloride and add the sulfonylating agent slowly to the amine solution.[1]
-
-
Hydrolyzed Sulfonyl Chloride (Sulfonic Acid): This is formed when the sulfonyl chloride reacts with trace amounts of water.[1]
Q3: My purified this compound still shows impurities in the final analysis. What purification strategies can I employ?
A3: Effective purification is key to obtaining high-purity this compound. Here are some recommended techniques:
-
Aqueous Workup: A standard workup procedure can remove many common impurities.[1]
-
Column Chromatography: This is a very effective method for separating the desired product from impurities.
-
Solvent System: A common eluent system is a mixture of ethyl acetate and hexanes. The polarity can be adjusted based on the polarity of your specific this compound derivative.[1]
-
Tailing: Sulfonamides can sometimes exhibit "tailing" on silica gel due to the acidic nature of the N-H proton. Adding a small amount of a modifier to the eluent, such as 0.5-1% triethylamine or acetic acid, can often lead to better peak shapes.[1]
-
-
Recrystallization: If the this compound is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to achieve high purity.
Frequently Asked Questions (FAQs)
Q4: What is the optimal temperature for this compound synthesis?
A4: The optimal temperature depends on the reactivity of your specific starting materials. Many sulfonamide syntheses can be carried out at room temperature.[1] However, for less reactive or sterically hindered amines, increasing the temperature may be necessary to achieve a reasonable reaction rate.[1][2] It is advisable to monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
Q5: Should I be concerned about the stability of my sulfonyl chloride?
A5: Yes, sulfonyl chlorides can be sensitive to moisture and can degrade over time, leading to lower yields.[1] It is best to use fresh or properly stored sulfonyl chloride. If you suspect degradation, you can consider using the more stable sulfonyl fluorides as an alternative.[1] Some sulfonyl chlorides can also be thermally unstable.[2]
Q6: Can I use a primary amine for my synthesis? What precautions should I take?
A6: Yes, primary amines are commonly used. However, a potential side reaction is bis-sulfonylation, where the amine reacts with two equivalents of the sulfonyl chloride.[1] To minimize this, use a 1:1 stoichiometric ratio of the amine and sulfonyl chloride, and add the sulfonyl chloride dropwise to the amine solution.[1]
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Potential Cause | Recommended Solution(s) | Expected Outcome |
| Low amine nucleophilicity | Increase reaction temperature; use a catalyst (e.g., DMAP).[1] | Increased reaction rate and yield. |
| Sulfonyl chloride instability | Use fresh or purified sulfonyl chloride; consider using sulfonyl fluorides.[1] | Improved yield and fewer side products. |
| Hydrolysis of sulfonyl chloride | Use anhydrous solvents and dried glassware; run under inert atmosphere.[1][2] | Minimized formation of sulfonic acid byproduct. |
| Insufficient base | Use at least 1 equivalent of triethylamine or pyridine; for unreactive amines, use a stronger base like DBU.[2] | Neutralization of HCl, maintaining amine nucleophilicity. |
| Suboptimal solvent | Screen aprotic solvents like DCM, ACN, or THF.[2] | Improved solubility and reaction kinetics. |
Table 2: Purity Optimization Strategies
| Impurity | Minimization Strategy | Purification Method |
| Unreacted amine | Use a slight excess (1.1-1.2 eq) of sulfonyl chloride; increase reaction time/temperature.[1] | Acid wash (e.g., 1M HCl) during workup.[1] |
| Unreacted sulfonyl chloride | Use a slight excess of amine; ensure complete reaction.[2] | Base wash (e.g., sat. NaHCO₃) during workup.[1] |
| Bis-sulfonated byproduct | Use 1:1 stoichiometry; slow addition of sulfonyl chloride.[1] | Column chromatography. |
| Sulfonic acid (from hydrolysis) | Use anhydrous conditions.[1][2] | Base wash during workup.[1] |
Experimental Protocols
Detailed Protocol for a General this compound Synthesis
This protocol outlines a general procedure for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents for the reaction.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve the sulfonyl chloride (1.1 equivalents) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.[1]
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
If the product is a solid, further purification can be achieved by recrystallization from a suitable solvent.
-
Mandatory Visualization
References
addressing Sulclamide instability in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability of Sulclamide in aqueous solutions. Below you will find frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of this compound instability in aqueous solutions is hydrolysis. The sulfonamide bond is susceptible to cleavage, particularly under acidic conditions, leading to the degradation of the parent molecule.[1][2] This process can be accelerated by elevated temperatures.[1][3]
Q2: What are the main degradation products of this compound?
A2: Hydrolytic degradation of this compound typically breaks the sulfonamide bridge, yielding two primary products: the corresponding sulfanilic acid derivative and the heterocyclic amine moiety. Under certain oxidative conditions, other minor degradation products may also be observed.
Q3: How do pH and temperature affect the stability of this compound?
A3: Both pH and temperature are critical factors.
-
pH: this compound is most susceptible to hydrolysis in acidic solutions (pH < 4).[1] It exhibits greater stability in neutral and alkaline solutions (pH 7-9).[2] Anionic forms of sulfonamides, more prevalent at higher pH, are generally less sensitive to hydrolysis.[1]
-
Temperature: Increased temperature significantly accelerates the rate of hydrolysis across all pH levels.[1][3] Therefore, storing this compound solutions at reduced temperatures (e.g., 2-8°C) is recommended to minimize degradation.
Q4: How can I prepare a stable aqueous stock solution of this compound?
A4: To prepare a relatively stable stock solution, dissolve this compound in a buffer system with a pH between 7.0 and 9.0.[2] Use a minimal amount of a co-solvent like DMSO if necessary to aid dissolution before diluting with the aqueous buffer. Prepare fresh solutions whenever possible, or if storage is necessary, store in small aliquots at -20°C or -80°C and protect from light to minimize both hydrolytic and photolytic degradation.
Troubleshooting Guide
Q1: My this compound solution turned yellow and/or a precipitate formed after storage. What happened?
A1: This is a common sign of chemical degradation. The yellowing may indicate the formation of colored degradation products, while precipitation can occur if the degradation products are less soluble than the parent this compound. It can also occur if the initial concentration was too high for the chosen solvent system. Verify your solution's pH and storage temperature. Consider preparing a fresh solution and filtering it before use.
Q2: I am seeing new, unexpected peaks in my HPLC/LC-MS analysis. What are they?
A2: These unexpected peaks are likely degradation products resulting from the hydrolysis of this compound. To confirm this, you can perform a forced degradation study (see protocol below) under acidic, basic, and oxidative conditions. The retention times of the peaks generated in the forced degradation study can be compared to the unexpected peaks in your experimental samples for identification.
Q3: My experimental results are inconsistent and show a loss of bioactivity. Could this be related to this compound instability?
A3: Yes, this is highly likely. If this compound degrades, its concentration in the solution decreases, leading to a reduction in its expected biological effect. Degradation products are unlikely to retain the same bacteriostatic properties as the parent compound.[4] It is crucial to use freshly prepared solutions or to have validated the stability of your solutions under your specific experimental conditions (e.g., media, temperature, duration).
Quantitative Data Summary
The following tables provide reference data for this compound stability and solubility. Note that these are typical values and may vary slightly depending on the specific buffer components and ionic strength.
Table 1: pH-Dependent Hydrolysis of this compound at 37°C
| pH | Pseudo-First-Order Rate Constant (k, day⁻¹) | Half-Life (t½, days) |
| 4.0 | 0.231 | 3.0 |
| 5.0 | 0.069 | 10.0 |
| 7.4 | 0.011 | 63.0 |
| 9.0 | 0.005 | 138.6 |
Table 2: Aqueous Solubility of this compound at 25°C
| Solvent System | Solubility (mg/mL) |
| Deionized Water | 0.15 |
| Phosphate Buffered Saline (PBS), pH 7.4 | 0.25 |
| Acetate Buffer, pH 4.0 | 0.08 |
| Borate Buffer, pH 9.0 | 0.40 |
| 10% DMSO / 90% PBS pH 7.4 | 2.50 |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[5]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
2. Stress Conditions:
-
For each condition, dilute the stock solution with the stressor to a final concentration of 100 µg/mL.
-
Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.
-
Neutral Hydrolysis: Use deionized water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Use 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Control Sample: Dilute the stock solution with the mobile phase to 100 µg/mL. Keep at 4°C.
3. Sample Analysis:
-
At each time point, withdraw a sample.
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis (e.g., 10 µg/mL) with the mobile phase.
-
Analyze all stressed samples, the control sample, and a blank (stressor solution without the drug) by a suitable HPLC-UV or LC-MS method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the new peaks corresponding to degradation products.
-
Calculate the mass balance to ensure all major products are accounted for.[5]
Protocol 2: HPLC Method for this compound and Its Degradants
This method is indicative for separating this compound from its primary hydrolytic degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and 0.05% aqueous triethylamine (pH adjusted to 6.5).[6]
-
Gradient:
-
0-2 min: 30% Acetonitrile
-
2-10 min: Ramp to 70% Acetonitrile
-
10-12 min: Hold at 70% Acetonitrile
-
12-15 min: Return to 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Primary degradation pathways for this compound under common stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of sulfonamides in aqueous solution by membrane anodic fenton treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Sulclamide Formulation for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the formulation of Sulclamide for animal studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and administration of this compound in a question-and-answer format.
Issue 1: Poor Oral Bioavailability of this compound in Rodent Models
-
Question: We are observing very low and variable plasma concentrations of this compound after oral gavage in mice. What are the potential causes and how can we improve the oral bioavailability?
-
Answer: Low oral bioavailability of this compound is likely due to its poor aqueous solubility, which limits its dissolution and absorption in the gastrointestinal tract.[1][2] Several strategies can be employed to enhance solubility and, consequently, bioavailability.
Potential Solutions:
-
pH Modification: If this compound is an acidic or basic compound, adjusting the pH of the formulation vehicle can significantly improve its solubility.[1] For instance, if this compound is a weak acid, using a more alkaline vehicle can increase its solubility.
-
Co-solvents: Utilizing a mixture of water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds.[2] Common co-solvents for preclinical studies include PEG 300, PEG 400, propylene glycol, and ethanol.[2] However, it is crucial to be aware of potential precipitation upon dilution with aqueous bodily fluids.[2]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its absorption.[1][3] These formulations can enhance drug solubilization in the gastrointestinal tract.[1]
-
Particle Size Reduction: Decreasing the particle size of this compound to the micro or nano range increases the surface area available for dissolution, which can lead to a higher dissolution rate and improved bioavailability.[1][4][5] Techniques like ball milling or high-pressure homogenization can be used to produce nanosuspensions.[2][4]
Experimental Workflow for Formulation Selection:
Caption: Workflow for selecting a suitable formulation strategy. -
Issue 2: Precipitation of this compound upon Parenteral Administration
-
Question: Our intravenous formulation of this compound, using a co-solvent system, is causing precipitation at the injection site and in the tail vein of rats. How can we prevent this?
-
Answer: Precipitation upon injection is a common issue with co-solvent-based formulations of poorly soluble drugs.[2] This occurs when the co-solvent diffuses into the aqueous environment of the blood, causing the drug to rapidly come out of solution.
Potential Solutions:
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, increasing their aqueous solubility and preventing precipitation.[1]
-
Surfactant-Based Micellar Solutions: Surfactants can form micelles that encapsulate the drug, keeping it solubilized even after dilution in the bloodstream.[1]
-
Nanosuspensions: A nanosuspension of this compound can be a viable option for intravenous administration, as the small particle size can prevent capillary blockade.[2] The particle size should ideally be less than 3 microns.[2]
-
Lipid Emulsions: Formulating this compound in a lipid emulsion can provide a stable parenteral delivery system.[2]
Decision Tree for Troubleshooting Precipitation:
Caption: Decision tree for troubleshooting precipitation issues. -
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider during formulation development?
A1: The following hypothetical physicochemical properties of this compound are critical for formulation development:
| Property | Hypothetical Value | Implication for Formulation |
| Molecular Weight | 350.4 g/mol | Moderate size, may influence permeability. |
| Aqueous Solubility | < 0.1 µg/mL at pH 7.4 | Very poorly soluble, requiring enabling formulation strategies.[1][2][3][4][5] |
| pKa | 8.2 (weak base) | Solubility can be increased at lower pH. |
| LogP | 4.5 | Highly lipophilic, suggesting good potential for lipid-based formulations. |
| Crystalline Form | Polymorphism observed | Different polymorphs may have different solubilities and stabilities.[5] |
Q2: What is the proposed mechanism of action for this compound?
A2: As a sulfonamide, this compound is hypothesized to act as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[6] This inhibition prevents bacterial replication.
Signaling Pathway:
Q3: Can you provide a starting protocol for preparing a this compound nanosuspension?
A3: This is a general protocol for preparing a nanosuspension using high-pressure homogenization. Optimization will be required.
Protocol: Preparation of this compound Nanosuspension
-
Preparation of the Pre-suspension:
-
Disperse 1% (w/v) of micronized this compound powder in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or 0.2% w/v Tween 80).
-
Stir the mixture with a magnetic stirrer for 30 minutes to ensure complete wetting of the drug particles.
-
-
High-Shear Homogenization:
-
Homogenize the pre-suspension using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes to reduce the particle size and ensure a uniform dispersion.
-
-
High-Pressure Homogenization:
-
Process the resulting suspension through a high-pressure homogenizer.
-
Homogenize at 1500 bar for 20-30 cycles.
-
Maintain the temperature of the product at 4-10°C using a cooling system to prevent drug degradation.
-
-
Particle Size Analysis:
-
Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS). The target is a mean particle size of < 500 nm with a PDI < 0.3.
-
-
Sterilization:
-
For parenteral formulations, sterilize the final nanosuspension by filtration through a 0.22 µm filter if the particle size is sufficiently small, or by autoclaving if the formulation is heat-stable.
-
Q4: What are the critical considerations for selecting excipients for a parenteral this compound formulation?
A4: The selection of excipients for parenteral formulations is critical and must consider the following:
-
Safety and Biocompatibility: All excipients must be safe for parenteral administration and should not cause local irritation, hemolysis, or other adverse reactions.[7][8]
-
Stability: Excipients should not compromise the chemical or physical stability of this compound.[8]
-
pH and Osmolarity: The pH of the final formulation should be as close to physiological pH as possible, and the formulation should be isotonic to minimize pain and irritation at the injection site.[8][9]
-
Sterilization Method Compatibility: The chosen excipients must be compatible with the intended sterilization method (e.g., heat, filtration).[7]
Disclaimer: this compound is a hypothetical compound for the purpose of this guide. The provided data and protocols are illustrative and should be adapted based on the actual properties of the compound being investigated. Always consult relevant literature and regulatory guidelines when developing formulations for animal studies.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. [Difficulties encountered during formulation of a parenteral dosage form containing a poorly soluble drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. contractpharma.com [contractpharma.com]
- 9. pharmanow.live [pharmanow.live]
troubleshooting Sulclamide dose-response variability in experiments
Welcome to the technical support center for Sulclamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting dose-response variability and other common issues encountered during in vitro experiments with this compound. As "this compound" appears to be a novel or proprietary compound, this guide is based on the general principles of sulfonamide drugs and best practices for in vitro cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a sulfonamide-based compound. Like other drugs in this class, its primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] By inhibiting this pathway, this compound prevents bacterial replication.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is sparingly soluble in water but readily soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability, typically below 0.5%.
Q3: What is the stability of this compound in solution?
A3: this compound stock solutions in DMSO are stable for up to 3 months when stored at -20°C.[2] Working solutions in cell culture medium should be prepared fresh for each experiment to avoid degradation and ensure consistent results.[2] Repeated freeze-thaw cycles of the stock solution should be avoided.
Q4: What are the expected off-target effects of this compound?
A4: While this compound is designed to be a specific inhibitor of bacterial DHPS, high concentrations may lead to off-target effects in mammalian cells.[2] Some sulfonamides have been reported to have inhibitory effects on other enzymes or to induce cellular stress. It is crucial to determine the optimal concentration range through dose-response experiments.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound Across Experiments
Q: I am observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in my bacterial growth inhibition assays. What could be the cause?
A: Inconsistent IC50 values can arise from several factors related to experimental setup and execution.[3][4] Follow this troubleshooting guide to identify the potential source of the variability.
Troubleshooting Steps:
-
Inconsistent Cell Seeding: Ensure a consistent number of bacteria are seeded in each well. Variations in the initial cell density can significantly impact the apparent IC50.[5] Use a spectrophotometer to measure the optical density (OD) of your bacterial culture and normalize it before seeding.
-
Drug Dilution Errors: Prepare fresh serial dilutions of this compound for each experiment.[2] Inaccuracies in pipetting, especially for small volumes, can lead to significant errors in the final drug concentration.[5] Calibrate your pipettes regularly.
-
Variable Incubation Conditions: Maintain consistent incubation times, temperature, and atmospheric conditions (e.g., CO2 levels for mammalian cells, or specific O2/CO2 for anaerobic/microaerophilic bacteria) across all experiments.[6]
-
Assay Timing: The timing of the addition of viability or growth detection reagents can impact results. Ensure this is done at a consistent time point in your protocol.[3]
-
Reagent Variability: Use the same batch of reagents (e.g., culture medium, serum, assay kits) within a set of experiments to minimize variability.
Issue 2: Unexpected Cytotoxicity in Mammalian Cells
Q: I am observing significant cell death in my mammalian cell line at concentrations of this compound where I expect to see a specific inhibitory effect. Why is this happening?
A: Unexpected cytotoxicity can be due to the inherent properties of the compound, off-target effects, or issues with the experimental conditions.
Troubleshooting Steps:
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Include a vehicle control (medium with the same concentration of DMSO as your highest this compound dose) to assess solvent toxicity.
-
High Drug Concentration: The concentration of this compound may be too high, leading to off-target effects and general cytotoxicity.[2] It is recommended to perform a wide-range dose-response curve to identify the cytotoxic threshold.
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range. Cells at very high passage numbers can become more sensitive to stress.[3]
-
Contamination: Check for microbial contamination (e.g., mycoplasma) in your cell cultures, as this can affect their response to treatment.[3]
Data Presentation
Table 1: this compound Properties
| Property | Value |
| Molecular Weight | 250.3 g/mol (Hypothetical) |
| Solubility in DMSO | >50 mg/mL |
| Solubility in Water | <0.1 mg/mL |
| Recommended Stock Conc. | 10 mM in DMSO |
| Storage of Stock | -20°C for up to 3 months |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Cell Type | Assay Type | Recommended Concentration Range |
| E. coli | Bacterial Growth Inhibition | 1 µM - 100 µM |
| S. aureus | Bacterial Growth Inhibition | 0.5 µM - 50 µM |
| HEK293 | Mammalian Cell Viability | 10 µM - 500 µM (for cytotoxicity) |
| HeLa | Mammalian Cell Viability | 15 µM - 600 µM (for cytotoxicity) |
Experimental Protocols
Protocol 1: Bacterial Growth Inhibition Assay (Broth Microdilution)
-
Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase. Dilute the culture in fresh broth to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the appropriate broth to achieve the desired final concentrations.
-
Incubate: Add 100 µL of the bacterial inoculum and 100 µL of the this compound dilution to each well of a 96-well plate. Include positive (no drug) and negative (no bacteria) controls. Incubate at 37°C for 18-24 hours.
-
Measure Growth: Determine bacterial growth by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Data Analysis: Plot the percentage of growth inhibition against the log of this compound concentration to determine the IC50 value.
Protocol 2: Mammalian Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO). Incubate for 24-72 hours.
-
Add MTT Reagent: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize Formazan: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of this compound concentration to determine the CC50 (cytotoxic concentration 50%).
Visualizations
Caption: Hypothetical signaling pathway of this compound in bacteria.
Caption: Workflow for troubleshooting dose-response variability.
Caption: Decision tree for diagnosing experimental issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. corning.com [corning.com]
- 6. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
refinement of Sulclamide administration protocol for consistent results
Welcome to the technical support center for Sulclamide. This resource is designed to assist researchers, scientists, and drug development professionals in refining their this compound administration protocols to achieve consistent and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and maximum stock concentration for this compound?
A1: this compound is highly soluble in DMSO (Dimethyl Sulfoxide) and can be prepared as a stock solution up to 100 mM. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended for optimal solubility and bioavailability.
Q2: We are observing significant batch-to-batch variability in our experimental outcomes. What could be the cause?
A2: Batch-to-batch variability can stem from several factors. Firstly, ensure that each new batch of this compound is validated for purity and identity using methods such as HPLC and Mass Spectrometry. Secondly, improper storage of this compound can lead to degradation. It is recommended to store stock solutions at -80°C and working solutions at -20°C for no longer than one month. Finally, inconsistencies in experimental setup, such as cell passage number or confluency at the time of treatment, can significantly impact results.
Q3: At higher concentrations, we are noticing off-target effects that are inconsistent with the known mechanism of action of this compound. How can we mitigate this?
A3: Off-target effects at high concentrations are a known challenge. It is recommended to perform a dose-response curve to determine the optimal concentration range where this compound exhibits specific activity. We recommend a starting concentration range of 1 nM to 10 µM. If off-target effects persist, consider using a more targeted delivery system or a combination therapy approach to reduce the required dosage of this compound.
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects
If you are observing variable anti-proliferative effects of this compound, consult the following troubleshooting table.
| Potential Cause | Recommended Solution |
| Cell Line Viability | Regularly test cell lines for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Inconsistent Seeding Density | Standardize the cell seeding protocol to ensure uniform cell numbers across all experimental wells. |
| This compound Degradation | Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. |
| Assay Incubation Time | Optimize the incubation time for your specific cell line, as the onset of apoptosis can vary. We recommend a time-course experiment (e.g., 24, 48, 72 hours). |
Issue 2: Vehicle-Related Cytotoxicity
If you suspect the vehicle used to dissolve this compound is causing cytotoxicity, refer to the following guide.
| Vehicle Component | Problem Identification | Mitigation Strategy |
| DMSO Concentration | Run a vehicle-only control group with the same final DMSO concentration as your experimental groups. | Ensure the final DMSO concentration in the culture medium is below 0.1%. If higher concentrations are necessary, perform a DMSO toxicity curve to determine the tolerable limit for your cell line. |
| Alternative Solvents | Some cell lines are sensitive to specific solvents. | Consider alternative solvents such as ethanol or create a nanoparticle formulation of this compound to improve aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (100 mM):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Aseptically add the required volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Working Solutions:
-
Thaw a single aliquot of the 100 mM stock solution.
-
Perform serial dilutions in sterile cell culture medium or the appropriate assay buffer to achieve the desired final concentrations.
-
Use the working solutions immediately or store at -20°C for up to one week.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM) and a vehicle-only control.
-
Incubate for the desired time period (e.g., 48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-only control.
Visualizations
Caption: this compound's mechanism of action via STK-1 inhibition.
Caption: Workflow for assessing this compound's anti-proliferative effects.
Caption: A logical guide for troubleshooting inconsistent results.
Technical Support Center: Enhancing the Bioavailability of Sulclamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while working to enhance the bioavailability of Sulclamide derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative exhibits poor aqueous solubility. What initial strategies should I consider?
A1: Poor water solubility is a common challenge that limits the oral bioavailability of many drug candidates. For this compound derivatives, several formulation strategies can be employed to overcome this issue. Traditional approaches include salt formation and particle size reduction (micronization). However, for more significant enhancements, advanced techniques are often necessary. These include the use of amorphous solid dispersions, lipid-based delivery systems, and nanoparticle engineering.[1][2][3] Amorphous solid dispersions, for instance, stabilize the drug in a high-energy, non-crystalline form, which can significantly increase its apparent solubility and dissolution rate.[1]
Q2: How can I determine the primary cause of low bioavailability for my this compound derivative?
A2: Low bioavailability can stem from several factors, including poor solubility, low membrane permeability, or significant presystemic metabolism.[4] A systematic approach is necessary to identify the root cause. This typically involves a series of in vitro and in vivo experiments. Key studies include solubility testing in various media, permeability assays (e.g., Caco-2 cell monolayers), and investigation of metabolic stability using liver microsomes or hepatocytes. The Biopharmaceutical Classification System (BCS) can also provide a framework for classifying your compound and guiding your formulation strategy.
Q3: Are prodrugs a viable option for improving the bioavailability of this compound derivatives?
A3: Yes, prodrug strategies can be highly effective. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body.[5] This approach can be used to overcome various biopharmaceutical challenges, including poor solubility and low permeability.[5][6] For instance, lipophilic double-ester prodrugs have been successfully used to improve the oral absorption of sulbactam, a β-lactamase inhibitor with structural similarities to some this compound derivatives.[7] Another approach involves creating sulfenamide prodrugs, which have been shown to effectively deliver a poorly soluble parent drug from a solid dosage form.[8]
Q4: What are the advantages of using nanotechnology-based delivery systems?
A4: Nanotechnology offers several advantages for enhancing the bioavailability of this compound derivatives.[9] By reducing the particle size of the drug to the nanoscale, you dramatically increase the surface area available for dissolution, which can lead to a faster dissolution rate and improved absorption.[1][3] Nanoparticle-based systems, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, can also be engineered for controlled release and targeted delivery, further improving therapeutic outcomes.[1][10][11] These systems can also protect the drug from degradation in the gastrointestinal tract.[12]
Troubleshooting Guides
Issue: Inconsistent Bioavailability in Animal Studies
Possible Cause 1: Formulation Instability
-
Troubleshooting Steps:
-
Assess the physical and chemical stability of your formulation under storage and physiological conditions (e.g., different pH and enzymatic environments).
-
For amorphous solid dispersions, check for any signs of recrystallization over time using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
-
For lipid-based formulations, evaluate the stability of the emulsion or dispersion, looking for signs of phase separation or drug precipitation.
-
Possible Cause 2: Food Effects
-
Troubleshooting Steps:
-
Conduct pharmacokinetic studies in both fasted and fed animal models to determine if the presence of food significantly alters drug absorption.
-
Lipid-based formulations can sometimes exhibit positive food effects, where co-administration with a high-fat meal enhances bioavailability. Understanding this interaction is crucial for clinical translation.
-
Issue: Low Permeability Despite Adequate Solubility
Possible Cause: Efflux Transporter Activity
-
Troubleshooting Steps:
-
Use in vitro models, such as Caco-2 cells, to investigate whether your this compound derivative is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
If efflux is identified as a major barrier, consider co-administering a P-gp inhibitor in your formulation (though this can have regulatory challenges) or designing a prodrug that bypasses these transporters.
-
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Amorphous Solid Dispersions | Increases apparent solubility and dissolution rate by stabilizing the drug in a non-crystalline form.[1] | Significant improvement in bioavailability for BCS Class II drugs. | Potential for recrystallization over time, affecting stability. |
| Lipid-Based Delivery Systems | Solubilizes the drug in lipid carriers, enhancing absorption.[1][2] | Can improve lymphatic transport, bypassing first-pass metabolism. | Can be complex to formulate and may exhibit food effects. |
| Nanoparticles | Increases surface area for dissolution and can be engineered for targeted delivery.[1][3] | Improved dissolution rate and potential for controlled release. | Can be expensive to produce and may face regulatory hurdles.[13][14] |
| Prodrugs | Chemically modifies the drug to improve solubility or permeability, with subsequent conversion to the active form in vivo.[5] | Can overcome multiple barriers simultaneously. | Requires careful design to ensure efficient conversion and minimize exposure to the prodrug itself. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Dissolution: Dissolve the this compound derivative and a suitable polymer carrier (e.g., HPMC, PVP) in a common solvent system.
-
Atomization: Atomize the solution into a drying chamber where it is mixed with a hot drying gas.
-
Drying: The solvent rapidly evaporates, leaving behind solid particles where the drug is dispersed in the polymer matrix in an amorphous state.
-
Collection: Collect the dried particles using a cyclone separator.
-
Characterization: Characterize the resulting powder for drug loading, particle size, and amorphous nature (using XRD and DSC).
Protocol 2: Formulation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) and dissolve the this compound derivative in the molten lipid.
-
Aqueous Phase Preparation: Prepare a hot aqueous solution containing a surfactant (e.g., poloxamer 188).
-
Emulsification: Add the hot lipid phase to the hot aqueous phase and emulsify using a high-shear homogenizer.
-
Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature, causing the lipid to recrystallize and form solid nanoparticles.
-
Purification and Characterization: Purify the SLN dispersion by dialysis or centrifugation and characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Mechanism of lipid-based drug delivery systems.
Caption: Flowchart for prodrug development and testing.
References
- 1. upm-inc.com [upm-inc.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orally effective acid prodrugs of the beta-lactamase inhibitor sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An amide-based sulfenamide prodrug of gamma secretase inhibitor BMS-708163 delivers parent drug from an oral conventional solid dosage form in male beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Solid Lipid Nanoparticles: Emerging Colloidal Nano Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in the delivery of anticancer drugs by nanoparticles and chitosan-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 14. Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Analytical Techniques for Sulclamide Metabolite Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing analytical techniques for the identification of Sulclamide metabolites. As specific metabolic pathways for this compound are not extensively documented in public literature, the guidance provided is based on established principles for the analysis of sulfonamide-class compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound?
A1: As a sulfonamide, this compound is expected to undergo Phase I and Phase II metabolism. Common biotransformations for this class of compounds include hydroxylation of the aromatic rings and N-acetylation of the sulfonamide nitrogen.[1][2] Other potential pathways could involve glucuronidation or sulfation of hydroxylated metabolites.
Q2: Which analytical technique is most suitable for identifying this compound metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the identification and quantification of drug metabolites.[3][4][5] Its high sensitivity and selectivity allow for the detection of trace-level metabolites in complex biological matrices.[6] High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating the elemental composition of unknown metabolites.[6][7]
Q3: What are the main challenges in identifying this compound metabolites?
A3: Key challenges include:
-
Low abundance of metabolites compared to the parent drug.
-
Co-elution with endogenous matrix components, leading to ion suppression.[3][8]
-
Formation of isomeric metabolites that are difficult to separate chromatographically.[5]
-
The need for robust sample preparation methods to extract metabolites efficiently from complex biological samples like plasma or urine.[9]
Troubleshooting Guides
Sample Preparation
Q: I have low recovery of this compound and its potential metabolites from plasma. What can I do?
A: Low recovery can be due to an inefficient extraction method. Consider the following:
-
Method Optimization: If using protein precipitation, try different organic solvents (e.g., acetonitrile, methanol) or a combination. For liquid-liquid extraction (LLE), test various organic solvents with a range of polarities.
-
Solid-Phase Extraction (SPE): SPE can offer higher selectivity and cleaner extracts.[10] Experiment with different sorbent types (e.g., reversed-phase, ion-exchange) and optimize the wash and elution steps.
-
pH Adjustment: The recovery of acidic or basic compounds is highly dependent on the pH of the sample and extraction solvents. Adjust the pH to ensure this compound and its metabolites are in a neutral form for better extraction into organic solvents.
Q: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A: Matrix effects, such as ion suppression or enhancement, can compromise the accuracy of your results.[3] To address this:
-
Improve Sample Cleanup: Use a more selective sample preparation method like SPE to remove interfering endogenous components.[9]
-
Chromatographic Separation: Optimize your LC method to separate the analytes from the bulk of the matrix components. A longer gradient or a different column chemistry might be necessary.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering substances.
-
Internal Standards: Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.
Liquid Chromatography
Q: I'm seeing poor peak shapes (e.g., tailing, fronting) for my analytes. What is the cause?
A: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Analyte interactions with residual silanol groups on the column can cause peak tailing. Using a mobile phase with a competitive base or an end-capped column can help.[9]
-
Incompatible Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. Ensure your sample is dissolved in a solvent similar in composition to the starting mobile phase.
-
Column Degradation: A contaminated or old column can lead to poor peak shapes. Try flushing the column or replacing it.
Q: My retention times are shifting between injections. What should I do?
A: Retention time shifts can indicate a problem with the LC system's stability:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Preparation: Inconsistent mobile phase composition can cause shifts. Prepare fresh mobile phase and ensure it is thoroughly mixed.
-
Pump Performance: Check for leaks or bubbles in the pump, which can affect the flow rate and gradient formation.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly impact retention times.
Mass Spectrometry
Q: I am not detecting the expected molecular ions for predicted metabolites. Why might this be?
A: Several factors could be at play:
-
Ionization Efficiency: The chosen ionization mode (e.g., ESI positive or negative) may not be optimal for the metabolites. Analyze samples in both modes. Sulfonamides generally ionize well in positive ESI mode.[10][11]
-
In-source Fragmentation: Some metabolites may be unstable and fragment in the ion source before they can be detected as a molecular ion. Try reducing the source temperature or voltages.[12]
-
Low Abundance: The metabolites may be present at concentrations below the instrument's limit of detection. Concentrate the sample or inject a larger volume.
-
Incorrect Prediction: The predicted metabolic transformation may not be occurring in your system.
Q: The background noise in my mass spectra is very high. How can I reduce it?
A: High background noise can obscure low-level analyte signals:
-
Solvent Purity: Use high-purity, LC-MS grade solvents and additives to prepare your mobile phases.
-
Sample Cleanliness: A cleaner sample from an optimized sample preparation protocol will reduce background noise.
-
Instrument Contamination: The MS source or ion optics may be contaminated. Follow the manufacturer's instructions for cleaning the instrument.
-
Mass Resolution: If using a high-resolution mass spectrometer, extracting the data with a narrow mass window can significantly reduce chemical noise.
Quantitative Data Summary
Table 1: Predicted this compound Metabolites and their Mass Shifts
| Metabolic Reaction | Mass Change (Da) | Description |
| Hydroxylation | +15.9949 | Addition of an oxygen atom. |
| N-Acetylation | +42.0106 | Addition of an acetyl group. |
| Glucuronidation | +176.0321 | Conjugation with glucuronic acid. |
| Sulfation | +79.9568 | Conjugation with a sulfate group. |
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC System | |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Metabolite Screening in Plasma
-
Sample Preparation:
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
-
Precipitation:
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Final Centrifugation:
-
Centrifuge at 14,000 rpm for 5 minutes to remove any remaining particulates.
-
-
Analysis:
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: General LC-MS/MS Method for Metabolite Identification
-
LC Separation:
-
Use a gradient elution to separate this compound and its metabolites. A typical gradient might be:
-
0-2 min: 5% B
-
2-10 min: Ramp to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 5% B
-
12.1-15 min: Re-equilibrate at 5% B
-
-
-
MS Detection:
-
Perform a full scan experiment to detect the molecular ions of all potential metabolites.
-
Use a mass range that covers the expected molecular weights of this compound and its metabolites.
-
-
MS/MS Fragmentation:
-
Conduct product ion scans on the detected molecular ions to obtain fragmentation patterns.
-
These fragmentation patterns are crucial for structural elucidation and confirming the identity of the metabolites.[13]
-
-
Data Analysis:
-
Compare the mass spectra of the metabolites to that of the parent drug to identify common fragment ions.
-
Use the mass shift from the parent drug to hypothesize the metabolic modification.
-
Visualizations
Caption: Experimental workflow for this compound metabolite identification.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpras.com [ijpras.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. hpst.cz [hpst.cz]
- 11. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Sulclamide Selectivity for Carbonic Anhydrase Isozymes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the selectivity of Sulclamide and related sulfonamides for specific carbonic anhydrase (CA) isozymes.
Disclaimer: While this guide focuses on the principles applicable to this compound, specific quantitative inhibition data for this compound and its direct analogs are not widely available in public literature. The data and strategies presented here are based on structurally similar sulfonamide inhibitors of carbonic anhydrases and are intended to provide a foundational understanding for your research.
Troubleshooting Guides
This section addresses common issues encountered during the experimental process of optimizing sulfonamide selectivity for carbonic anhydrase isozymes.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High off-target inhibition (low selectivity) | 1. The inhibitor binds to highly conserved residues in the active sites of multiple CA isozymes. 2. The "tail" of the sulfonamide does not effectively exploit unique subpockets of the target isozyme. 3. The compound is too flexible, allowing it to adapt to the active sites of various isozymes. | 1. Perform sequence and structural alignment of the target and off-target isozymes to identify non-conserved residues in the active site. Design modifications to the sulfonamide "tail" to interact with these unique residues. 2. Employ the "tail approach" : Synthesize analogs with varied chemical moieties (e.g., aromatic rings, alkyl chains, heterocyclic groups) to probe for selective interactions in the target isozyme's active site.[1][2] 3. Introduce rigid structural elements into the inhibitor's scaffold to reduce conformational flexibility and enhance shape-complementarity with the target active site. |
| Inconsistent IC50/Ki values | 1. Instability of the compound in the assay buffer. 2. Inaccurate determination of compound concentration. 3. Variability in enzyme activity or concentration. 4. Issues with the assay protocol (e.g., improper incubation times, temperature fluctuations). | 1. Assess compound stability under assay conditions using techniques like HPLC. If unstable, consider modifying the assay buffer or the compound's structure. 2. Verify compound purity and concentration using analytical methods such as NMR, mass spectrometry, and elemental analysis. 3. Use a standardized, purified enzyme preparation. Always include a known standard inhibitor (e.g., acetazolamide) in your assays for comparison and quality control. 4. Strictly adhere to a validated experimental protocol. Ensure consistent incubation times, temperatures, and reagent concentrations. |
| Poor in vivo efficacy despite good in vitro selectivity | 1. Unfavorable pharmacokinetic properties (e.g., poor absorption, rapid metabolism, low bioavailability). 2. The compound does not effectively reach the target tissue or cellular compartment. 3. The in vitro assay conditions do not accurately reflect the physiological environment. | 1. Conduct ADME (Absorption, Distribution, Metabolism, and Excretion) studies to evaluate the compound's pharmacokinetic profile. Modify the compound's structure to improve properties like solubility and metabolic stability. 2. Design prodrugs or targeted delivery systems to enhance delivery to the site of action. 3. Validate findings in cell-based assays and animal models that more closely mimic the in vivo environment. |
| Difficulty in synthesizing designed analogs | 1. Complex synthetic routes with low yields. 2. Unstable intermediates or final compounds. 3. Challenges in purification. | 1. Consult with synthetic chemists to devise more efficient and robust synthetic strategies. 2. Consider alternative synthetic pathways or protecting group strategies. 3. Optimize purification techniques (e.g., chromatography, crystallization) for your specific compounds. |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors?
A1: Sulfonamide inhibitors act by coordinating to the zinc ion (Zn2+) located in the active site of the carbonic anhydrase enzyme. The sulfonamide group (-SO2NH2) mimics the transition state of the native substrate (bicarbonate), effectively blocking the enzyme's catalytic activity.
Q2: Why is achieving isozyme selectivity important for carbonic anhydrase inhibitors?
A2: Humans have 15 different carbonic anhydrase isozymes with diverse physiological roles.[1] Non-selective inhibition can lead to off-target effects and undesirable side effects. For example, in cancer therapy, the goal is to selectively inhibit tumor-associated isozymes like CA IX and CA XII while sparing cytosolic isozymes such as CA I and CA II.[3][4]
Strategies for Improving Selectivity
Q3: What is the "tail approach" in designing selective carbonic anhydrase inhibitors?
A3: The "tail approach" involves modifying the part of the inhibitor molecule that extends away from the zinc-binding sulfonamide group. This "tail" can be designed to interact with non-conserved amino acid residues in the active site's subpockets, thereby conferring selectivity for a specific isozyme.[1][2]
Q4: How can computational modeling aid in improving selectivity?
A4: Molecular docking and molecular dynamics simulations can be used to predict how a designed inhibitor will bind to the active site of different CA isozymes.[1] This allows researchers to virtually screen potential modifications and prioritize the synthesis of compounds that are predicted to have higher selectivity. These models can help rationalize structure-activity relationships (SAR).[5]
Q5: What role does structure-activity relationship (SAR) play in this process?
A5: SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its inhibitory activity and selectivity.[6][7][8] This empirical approach is crucial for understanding which chemical features are important for potent and selective inhibition, guiding the design of more effective drug candidates.
Experimental Considerations
Q6: What are the standard assays for measuring carbonic anhydrase inhibition?
A6: The most common methods are the stopped-flow CO2 hydration assay and the esterase activity assay. The stopped-flow method directly measures the inhibition of the enzyme's physiological reaction, while the esterase assay is a colorimetric method suitable for high-throughput screening.
Q7: How do I choose which CA isozymes to screen against?
A7: The choice of isozymes depends on your therapeutic goal. At a minimum, you should screen against your target isozyme and the most abundant off-target isozymes, typically CA I and CA II. If you are targeting tumor-associated CAs, you should include CA IX and CA XII in your screening panel.
Data on Structurally Related Sulfonamide Inhibitors
The following table summarizes the inhibition constants (Ki) of various sulfonamide derivatives against several human carbonic anhydrase (hCA) isozymes. This data illustrates how structural modifications can influence potency and selectivity.
| Compound | Modification | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (Standard) | Clinically used inhibitor | 250 | 12 | 25 | 5.7 | [9] |
| SLC-0111 analog 1 | Ureido-sulfanilamide | 98.6 | 12.1 | 4.5 | 4.5 | [10] |
| Compound 6d | Indolylchalcone-benzenesulfonamide-1,2,3-triazole | 18.8 | >10000 | 112.4 | 120.5 | [11] |
| Compound 10 | Tricyclic imide sulfonamide | >10000 | 4515 | 22.3 | 25.1 | [1] |
| Compound 15 | Pyrazolecarboxamide sulfonamide | 725.6 | 3.3 | 6.1 | 80.5 | [12] |
| S-substituted benzenesulfonamide | 4-chloro-2-mercapto-5-methyl-benzenesulfonamide derivative | 2700 | 2.4 | 1.4 | 1.7 | [3] |
Experimental Protocols
Stopped-Flow CO2 Hydration Assay
This method measures the enzyme-catalyzed hydration of CO2. The reaction is monitored by observing the change in pH using a pH indicator.
Materials:
-
Purified carbonic anhydrase isozymes
-
Test inhibitors (e.g., this compound analogs)
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (Na2SO4, 20 mM)
-
Phenol red (0.2 mM)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., DMSO).
-
In the enzyme syringe of the stopped-flow instrument, prepare a solution containing the CA isozyme, HEPES buffer, Na2SO4, and phenol red.
-
In the substrate syringe, prepare a solution of CO2-saturated water.
-
To determine the inhibition constant (Ki), perform a series of experiments with varying concentrations of the inhibitor.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of phenol red at 557 nm over time.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance curve.
-
Determine the Ki value by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Esterase Activity Assay (Colorimetric)
This assay is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.
Materials:
-
Purified carbonic anhydrase isozymes
-
Test inhibitors
-
Tris-HCl buffer (50 mM, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the 96-well plate.
-
Add the purified CA isozyme to each well containing the inhibitor and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the p-NPA substrate to each well.
-
Measure the absorbance at 400 nm at regular intervals to monitor the formation of p-nitrophenolate.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate as a function of the inhibitor concentration.
Visualizations
General Workflow for Improving this compound Selectivity
Caption: Workflow for designing and evaluating selective this compound analogs.
Logical Relationship for Troubleshooting Low Selectivity
Caption: Troubleshooting logic for addressing low isozyme selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozyme IX with aromatic and heterocyclic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Carbonic Anhydrase Inhibition: Sulclamide vs. Acetazolamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two sulfonamide-based carbonic anhydrase inhibitors: the well-established drug acetazolamide and the lesser-known compound sulclamide. While both molecules target the same enzyme family, this document aims to present the available scientific data to objectively compare their performance, supported by experimental context.
Executive Summary
Acetazolamide is a potent, non-selective inhibitor of multiple carbonic anhydrase (CA) isoforms and has been in clinical use for decades for conditions such as glaucoma, epilepsy, and altitude sickness.[1] Its mechanism of action and inhibitory kinetics are well-documented. This compound, also a sulfonamide, is recognized as a carbonic anhydrase inhibitor; however, publicly available, direct comparative studies evaluating its inhibitory potency against various CA isoforms alongside acetazolamide are scarce. This guide compiles the available quantitative data for acetazolamide and contextualizes the inhibitory action of sulfonamides, which is the class to which this compound belongs.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound against a specific carbonic anhydrase isoform is typically expressed as its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). Lower values indicate greater potency. The following table summarizes the available inhibitory data for acetazolamide against several key human carbonic anhydrase (hCA) isoforms.
Table 1: Inhibitory Potency (Ki) of Acetazolamide against Human Carbonic Anhydrase Isoforms
| Isoform | Acetazolamide Ki (nM) |
| hCA I | 250 |
| hCA II | 12 |
| hCA IX | 25.8 |
| hCA XII | 5.7 |
Note: Data for acetazolamide is compiled from multiple sources and may show variability depending on the specific assay conditions.[2][3]
Mechanism of Action: Signaling Pathway of Carbonic Anhydrase Inhibition
Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid secretion.[5] Sulfonamide inhibitors like acetazolamide and this compound exert their effects by binding to the zinc ion within the active site of the carbonic anhydrase enzyme, preventing the binding of substrate molecules.[6] This inhibition disrupts the normal physiological processes reliant on CA activity.
Figure 1. Mechanism of carbonic anhydrase inhibition in the renal proximal tubule.
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is primarily conducted through two established assay types: the stopped-flow CO2 hydration assay and the esterase activity assay.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase.
Principle: This assay measures the ability of carbonic anhydrase to catalyze the hydration of CO2. The accompanying change in pH is monitored using a pH indicator dye.
Protocol Outline:
-
Reagents: Purified carbonic anhydrase, a buffer solution (e.g., HEPES or Tris), a pH indicator (e.g., phenol red), and a solution of CO2.
-
Instrumentation: A stopped-flow spectrophotometer.
-
Procedure: a. A solution containing the enzyme, buffer, and pH indicator is rapidly mixed with a CO2-saturated solution. b. The change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton formation. c. The initial rate of the reaction is calculated from the absorbance change. d. To determine the inhibitory activity, the assay is repeated with varying concentrations of the inhibitor (this compound or acetazolamide), and the IC50 or Ki value is calculated.[2]
Figure 2. Workflow for the stopped-flow CO2 hydration assay.
Esterase Activity Assay
This is a more convenient colorimetric method suitable for high-throughput screening.
Principle: Carbonic anhydrase also exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenolate. The rate of color formation is inversely proportional to the inhibitory activity.
Protocol Outline:
-
Reagents: Purified carbonic anhydrase, a buffer solution (e.g., Tris-HCl), p-nitrophenyl acetate (p-NPA) substrate, and the inhibitor.
-
Instrumentation: A microplate reader or spectrophotometer.
-
Procedure: a. The enzyme is pre-incubated with the inhibitor at various concentrations in a microplate well. b. The reaction is initiated by adding the p-NPA substrate. c. The increase in absorbance at 400 nm is measured over time. d. The rate of the reaction is determined, and the percentage of inhibition is calculated for each inhibitor concentration to determine the IC50 value.
Conclusion
Acetazolamide is a well-characterized, potent inhibitor of multiple carbonic anhydrase isoforms with extensive data supporting its clinical use. While this compound is also a carbonic anhydrase inhibitor belonging to the same chemical class, there is a notable lack of direct comparative and quantitative data in the public domain to definitively assess its inhibitory profile against that of acetazolamide. The experimental protocols outlined provide a standardized framework for conducting such comparative studies. Further research is necessary to elucidate the specific inhibitory characteristics of this compound against various CA isoforms to fully understand its potential therapeutic applications in comparison to established drugs like acetazolamide.
References
- 1. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Loop Diuretics: Performance and Experimental Insights
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative study of prominent loop diuretics. Due to a lack of available experimental data, Sulclamide, a compound with potential diuretic properties, is not included in the direct comparison. This document focuses on well-established loop diuretics: Furosemide, Bumetanide, and Torsemide, presenting their pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction to Loop Diuretics
Loop diuretics are a class of drugs that act on the thick ascending limb of the loop of Henle in the kidney. Their primary mechanism of action is the inhibition of the sodium-potassium-chloride cotransporter (NKCC2), leading to a significant increase in the excretion of water and electrolytes.[1] This potent diuretic effect makes them essential in the management of fluid overload states, such as edema associated with heart failure, liver cirrhosis, and renal disease, as well as hypertension.[2][3]
Comparative Pharmacological Data
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of Furosemide, Bumetanide, and Torsemide, facilitating a direct comparison of their clinical profiles.
Table 1: Pharmacokinetic Profile of Common Loop Diuretics
| Parameter | Furosemide | Bumetanide | Torsemide |
| Oral Bioavailability (%) | 10-90 (highly variable)[4][5] | 80-95[5][6] | 80-90[5][6] |
| Onset of Action (Oral) | Within 1 hour[4] | 30-60 minutes[5] | 1 hour[4] |
| Time to Peak Concentration (Oral) | 1-2 hours[4] | 0.5-2 hours[7] | 1-2 hours[4] |
| Half-life (hours) | 1.5-2[7] | 1[4][7] | 3-4[7] |
| Duration of Action (hours) | 4-6[7] | 4-6[7] | 12[7] |
| Protein Binding (%) | 91-99[7] | 95-97[7] | 97-99[7] |
| Metabolism | Primarily renal excretion, some hepatic metabolism | Hepatic metabolism[8] | Hepatic metabolism[7][8] |
Table 2: Comparative Potency and Equivalent Doses
| Diuretic | Relative Potency to Furosemide | Equivalent Oral Dose (mg) |
| Furosemide | 1x | 40 |
| Bumetanide | 40x[6] | 1 |
| Torsemide | 2-4x[6] | 10-20 |
Mechanism of Action: Signaling Pathway
Loop diuretics exert their effect by blocking the NKCC2 cotransporter in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions, leading to increased urinary excretion of these electrolytes and, consequently, water.
Caption: Inhibition of the NKCC2 cotransporter by loop diuretics.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate and compare loop diuretics.
In Vivo Diuretic Activity in a Rat Model
This protocol is a standard method for assessing the diuretic, natriuretic, and kaliuretic activity of a test compound.[3][9][10][11]
1. Animal Preparation:
-
Male Wistar rats (150-200g) are fasted overnight with free access to water.
-
On the day of the experiment, animals are hydrated with an oral saline load (e.g., 25 ml/kg of 0.9% NaCl).
2. Grouping and Administration:
-
Animals are divided into control and test groups.
-
The control group receives the vehicle (e.g., normal saline).
-
Test groups receive the standard diuretic (e.g., Furosemide, 10 mg/kg) or the test compound at various doses.
-
Administration is typically via oral gavage or intraperitoneal injection.
3. Urine Collection:
-
Immediately after administration, rats are placed in individual metabolic cages that separate urine and feces.
-
Urine is collected over a specified period, often 5 to 24 hours.
4. Analysis:
-
The total volume of urine is measured for each animal.
-
Urine samples are analyzed for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
-
Parameters such as diuretic index (ratio of urine volume of the test group to the control group) and electrolyte excretion rates are calculated.
Caption: Experimental workflow for assessing diuretic activity in rats.
In Vitro Na-K-Cl Cotransporter (NKCC) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the NKCC protein. A common method involves measuring the uptake of a radioactive tracer, such as ⁸⁶Rb⁺ (as a potassium analog), into cells expressing the cotransporter.[12][13]
1. Cell Culture:
-
A cell line expressing the target NKCC isoform (e.g., HEK293 cells transfected with NKCC2) is cultured to confluence in appropriate media.
2. Assay Preparation:
-
Cells are washed and pre-incubated in a chloride-free medium to stimulate NKCC activity.
3. Inhibition and Tracer Addition:
-
Cells are incubated with varying concentrations of the test compound or a known inhibitor (e.g., bumetanide) for a defined period.
-
A medium containing ⁸⁶Rb⁺ and other necessary ions is then added to initiate the uptake.
4. Termination of Uptake and Measurement:
-
After a short incubation period (e.g., 5 minutes), the uptake is stopped by washing the cells with an ice-cold stop solution.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
5. Data Analysis:
-
The bumetanide-sensitive component of ⁸⁶Rb⁺ uptake is calculated by subtracting the uptake in the presence of a high concentration of bumetanide from the total uptake.
-
The inhibitory concentration (IC₅₀) of the test compound is determined by plotting the percentage of inhibition against the compound concentration.
Clinical Efficacy and Safety
While all three loop diuretics are effective in promoting diuresis, their differing pharmacokinetic profiles can influence clinical outcomes in specific patient populations.
-
Heart Failure: Torsemide's longer half-life and more consistent bioavailability may offer advantages over furosemide in managing patients with heart failure, potentially leading to fewer hospital readmissions.[4][14] Some studies suggest torsemide may have additional beneficial effects on myocardial fibrosis.[15]
-
Renal Impairment: In patients with renal insufficiency, higher doses of loop diuretics are often required to achieve the desired effect due to reduced drug delivery to the site of action.[8][16]
-
Safety Profile: The primary side effects of loop diuretics are related to their mechanism of action and include electrolyte imbalances (hypokalemia, hyponatremia), dehydration, and hypotension.[17] Ototoxicity is a rare but serious adverse effect, particularly with rapid high-dose intravenous administration.[5]
The Case of this compound
Searches for "this compound" indicate it is a sulfonamide-based compound and a photolytic decomposition product of indapamide. While some databases classify it as a diuretic, there is a significant lack of published, peer-reviewed studies detailing its mechanism of action as a loop diuretic or providing comparative experimental data against established drugs in this class. Without such data, a meaningful and objective comparison of this compound's performance is not possible at this time. Further research is required to elucidate its pharmacological profile and potential clinical utility as a loop diuretic.
Conclusion
Furosemide, Bumetanide, and Torsemide are potent loop diuretics with distinct pharmacokinetic profiles that influence their clinical application. Torsemide and Bumetanide offer more predictable oral absorption compared to the highly variable bioavailability of Furosemide. The choice of a specific loop diuretic should be guided by the patient's clinical condition, comorbidities, and the desired duration of action. The experimental protocols outlined provide a framework for the preclinical evaluation of novel diuretic compounds. Future research is needed to determine if compounds like this compound have a role in this therapeutic class.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. ashpublications.org [ashpublications.org]
- 3. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 4. A reappraisal of loop diuretic choice in heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. Unique Pharmacological Properties and Safety Profiles of Loop Diuretics [japi.org]
- 8. Comparative pharmacokinetics and pharmacodynamics of loop diuretics in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpp.com [ijpp.com]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Purinergic inhibition of Na+,K+,Cl− cotransport in C11-MDCK cells: Role of stress-activated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive review of the loop diuretics: should furosemide be first line? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative effectiveness of torsemide versus furosemide in heart failure patients: insights from the PROTECT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. A Narrative Review on the Efficacy and Safety of Loop Diuretics in Patients With Heart Failure With Reduced Ejection Fraction and Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Diuretic Efficacy of Sulclamide and Furosemide
Introduction
This guide provides a comparative analysis of the diuretic efficacy of Furosemide, a well-established loop diuretic, and Sulclamide, a representative sulfonamide diuretic. It is important to note that "this compound" is used here as a placeholder for a representative sulfonamide diuretic, as specific public domain data for a diuretic of this exact name is not available. The comparison is based on established mechanisms of action for these drug classes and standardized experimental protocols for evaluating diuretic performance. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative diuretic profiles of these two types of compounds.
Mechanism of Action
The diuretic effect of both Furosemide and sulfonamide diuretics stems from their ability to increase the renal excretion of salt and water by inhibiting specific ion transporters in the nephron. However, their primary sites and mechanisms of action differ significantly.
Furosemide: As a potent loop diuretic, Furosemide exerts its action on the thick ascending limb of the Loop of Henle. It inhibits the Na+/K+/2Cl- cotransporter (NKCC2) on the luminal membrane of the epithelial cells.[1] This inhibition prevents the reabsorption of sodium, potassium, and chloride from the tubular fluid into the bloodstream.[1] The resulting higher concentration of solutes in the tubular fluid leads to a powerful osmotic diuresis, causing a significant increase in the excretion of water along with Na+, K+, Cl-, calcium, and magnesium ions.[2]
This compound (as a representative sulfonamide diuretic): Sulfonamide diuretics, such as the thiazide class, primarily act on the distal convoluted tubule.[3] They work by inhibiting the Na+/Cl- cotransporter (NCC) on the luminal side.[4] This action blocks the reabsorption of sodium and chloride at this site. While the diuretic effect is less potent than that of loop diuretics (as a smaller percentage of filtered sodium is reabsorbed in the distal tubule), it leads to a sustained increase in the excretion of sodium and water.[2]
Caption: Comparative signaling pathways of Furosemide and this compound.
Experimental Protocols
The following protocol outlines a standard in vivo method for comparing the diuretic efficacy of test compounds in a rat model.[5][6]
1. Animal Model and Preparation:
-
Species: Male Wistar or Sprague-Dawley rats, weighing 150-200g.[7]
-
Acclimatization: Animals are housed in a controlled environment (22±2°C, 12h light/dark cycle) for at least one week before the experiment, with free access to standard pellet diet and water.[7]
-
Fasting: Animals are fasted for 18 hours prior to the experiment to ensure gastrointestinal tract uniformity, though water is provided ad libitum.[7]
2. Experimental Groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., normal saline with 0.5% carboxymethyl cellulose).
-
Standard Group: Receives Furosemide (e.g., 10 mg/kg, orally).[6]
-
Test Groups: Receive this compound at various doses (e.g., 25, 50, 100 mg/kg, orally) to establish a dose-response relationship.
3. Experimental Procedure:
-
Hydration: To ensure a consistent baseline urine flow, all animals receive a hydrating load of normal saline (e.g., 25 ml/kg) orally.[5][8]
-
Dosing: Immediately after hydration, the respective vehicle, standard, or test compound is administered via oral gavage.
-
Urine Collection: Each rat is placed in an individual metabolic cage designed to separate urine and feces. Urine is collected at intervals, typically over 5 and 24 hours.[7]
4. Sample Analysis:
-
Urine Volume: The cumulative urine volume for each animal is measured at each time point.
-
Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the collected urine are determined using a flame photometer or ion-selective electrodes.[7]
-
Urine pH: The pH of the urine samples is measured.
References
- 1. Therapeutic Uses of Diuretic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Diuretics [cvpharmacology.com]
- 3. SULFONAMYL DIURETICS--MECHANISM OF ACTION AND THERAPEUTIC USE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Diuretic Activity and Phytochemical Contents of Aqueous Extract of the Shoot Apex of Podocarpus falcactus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. scribd.com [scribd.com]
Cross-Validation of Sulclamide's Mechanism of Action with Genetic Models: A Comparative Guide
Disclaimer: Information regarding a specific compound named "Sulclamide" is not available in the public domain. Therefore, this guide serves as a template, utilizing a hypothetical compound, "this compound," with a plausible mechanism of action to demonstrate the principles of cross-validation with genetic models. For this purpose, "this compound" is posited as a novel inhibitor of the BRAF V600E mutant kinase.
This guide provides a comparative analysis of the hypothetical compound this compound against established inhibitors of the BRAF V600E kinase, Vemurafenib and Dabrafenib. The objective is to illustrate the process of validating a drug's mechanism of action by correlating its pharmacological effects with the genetic dependency of cancer cells on the drug's target.
Comparative Performance of BRAF V600E Inhibitors
The efficacy of this compound was assessed in comparison to Vemurafenib and Dabrafenib using both biochemical and cell-based assays. The quantitative data from these experiments are summarized in the tables below.
Table 1: Biochemical Potency against BRAF V600E
This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against purified BRAF V600E kinase. Lower values indicate higher potency.
| Compound | IC50 (nM) against BRAF V600E |
| This compound (Hypothetical) | 25 |
| Vemurafenib | 31 |
| Dabrafenib | 0.8 |
Table 2: Cellular Potency in BRAF V600E-Mutant Melanoma Cells (A375)
This table presents the half-maximal effective concentration (EC50) of each compound on the proliferation of A375 melanoma cells, which harbor the BRAF V600E mutation.
| Compound | EC50 (nM) in A375 cells |
| This compound (Hypothetical) | 150 |
| Vemurafenib | 200 |
| Dabrafenib | 50 |
Cross-Validation with Genetic Models
To confirm that the anti-proliferative effects of this compound are indeed mediated through the inhibition of BRAF V600E, its pharmacological effects were compared with the effects of genetically silencing the BRAF gene in A375 cells using small interfering RNA (siRNA).
Table 3: Comparison of Pharmacological Inhibition and Genetic Knockdown
This table compares the reduction in cell viability upon treatment with the inhibitors versus the reduction in viability after BRAF gene knockdown. A strong correlation suggests that the drug's primary mechanism of action is on-target.
| Treatment | Cell Viability (% of Control) |
| This compound (150 nM) | 52% |
| Vemurafenib (200 nM) | 48% |
| Dabrafenib (50 nM) | 55% |
| BRAF siRNA | 45% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
3.1. In Vitro Kinase Assay
-
Objective: To determine the biochemical potency (IC50) of the compounds against purified BRAF V600E.
-
Procedure:
-
Recombinant human BRAF V600E enzyme was incubated with a kinase buffer, a fluorescently labeled peptide substrate, and ATP.
-
The compounds were added in a series of dilutions.
-
The kinase reaction was allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence plate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
3.2. Cell Proliferation Assay
-
Objective: To determine the cellular potency (EC50) of the compounds in a BRAF V600E-dependent cell line.
-
Procedure:
-
A375 melanoma cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were treated with a range of concentrations of the compounds.
-
After 72 hours of incubation, cell viability was assessed using a resazurin-based assay.
-
EC50 values were determined from the resulting dose-response curves.
-
3.3. siRNA-mediated Gene Knockdown
-
Objective: To assess the effect of reducing BRAF expression on cell viability.
-
Procedure:
-
A375 cells were transfected with either a non-targeting control siRNA or an siRNA specifically targeting BRAF.
-
After 48 hours, the efficiency of knockdown was confirmed by western blotting for the BRAF protein.
-
Cell viability was measured 72 hours post-transfection using a resazurin-based assay.
-
Visualizations
4.1. Signaling Pathway of BRAF V600E
The following diagram illustrates the canonical MAPK/ERK signaling pathway, which is constitutively activated by the BRAF V600E mutation. This compound, as a hypothetical inhibitor, would block this pathway at the level of BRAF.
Caption: BRAF V600E signaling pathway and the inhibitory action of this compound.
4.2. Experimental Workflow for Target Validation
This diagram outlines the workflow used to validate that BRAF V600E is the target of this compound.
Caption: Workflow for the cross-validation of this compound's mechanism of action.
4.3. Logical Relationship for Cross-Validation
The following diagram illustrates the logical connection between the pharmacological and genetic data that supports the validation of the drug's mechanism of action.
Caption: Logical framework for validating the on-target action of this compound.
Independent Verification of Pharmacological Activity: A Comparative Analysis of Sulfanilamide and Glibenclamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activities of two distinct sulfonamide-containing drugs: Sulfanilamide, a classical antibacterial agent, and Glibenclamide, a second-generation sulfonylurea used in the management of type 2 diabetes. While both compounds share a sulfonamide moiety, their therapeutic applications and mechanisms of action are fundamentally different. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of their respective signaling pathways and experimental workflows.
Executive Summary
This guide delves into the distinct pharmacological profiles of Sulfanilamide and Glibenclamide. Sulfanilamide exerts its bacteriostatic effect by competitively inhibiting dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. In contrast, Glibenclamide functions as a hypoglycemic agent by blocking ATP-sensitive potassium channels in pancreatic β-cells, leading to insulin secretion. This comparative analysis highlights these differences through quantitative data on their respective biological activities and detailed experimental protocols for their assessment.
Data Presentation: Quantitative Comparison of Pharmacological Activity
The following tables summarize the key pharmacological parameters for Sulfanilamide and Glibenclamide.
Table 1: Antibacterial Activity of Sulfanilamide
| Parameter | Test Organism | Value |
| Minimum Inhibitory Concentration (MIC) | Escherichia coli (representative Gram-negative) | 64 - 256 µg/mL |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus (representative Gram-positive) | 32 - 512 µg/mL[1] |
Table 2: Hypoglycemic Activity of Glibenclamide
| Parameter | Experimental Model | Dosage | Effect |
| Insulin Secretion | In vivo (human subjects) | 2.5 mg/day | 51.38% increase[2][3] |
| 5 mg/day | 58.34% increase[2][3] | ||
| 10 mg/day | 44.41% increase[2][3] | ||
| 20 mg/day | 33.54% increase[2][3] | ||
| Blood Glucose Reduction | In vivo (human subjects) | 2.5 mg/day | 19.61% decrease[2][3] |
| 5 mg/day | 22.10% decrease[2][3] | ||
| 10 mg/day | 26.01% decrease[2][3] | ||
| 20 mg/day | 27.98% decrease[2][3] |
Mechanism of Action
The distinct therapeutic effects of Sulfanilamide and Glibenclamide stem from their unique molecular targets and mechanisms of action.
Sulfanilamide: Inhibition of Bacterial Folic Acid Synthesis
Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA), a vital precursor for the synthesis of folic acid in bacteria. Folic acid is essential for the production of nucleotides and, consequently, for DNA and RNA synthesis. Sulfanilamide competitively inhibits the bacterial enzyme dihydropteroate synthetase, thereby halting the folic acid pathway and preventing bacterial growth and replication.[4]
Mechanism of action of Sulfanilamide.
Glibenclamide: Stimulation of Insulin Secretion
Glibenclamide exerts its hypoglycemic effect by targeting the ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells. By binding to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel, Glibenclamide induces channel closure. This leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.
Mechanism of action of Glibenclamide.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test organism (e.g., E. coli ATCC 25922) grown in a suitable broth medium.
-
Antimicrobial Agent: A stock solution of Sulfanilamide of known concentration.
-
Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-Well Microtiter Plate: Sterile, U-bottomed plates.
2. Inoculum Preparation:
-
Adjust the turbidity of the overnight bacterial culture with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agent:
-
Dispense 50 µL of CAMHB into each well of the 96-well plate.
-
Add 50 µL of the Sulfanilamide stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well containing the antimicrobial.
4. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of Sulfanilamide at which there is no visible growth (turbidity) of the microorganism.
Workflow for MIC determination.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a compound to stimulate insulin secretion from pancreatic β-cells in response to glucose.
1. Cell Culture and Preparation:
-
Culture a pancreatic β-cell line (e.g., INS-1E or MIN6) or use isolated pancreatic islets.
-
Seed the cells in a 24-well plate and allow them to reach 80-90% confluency.
2. Pre-incubation (Basal Glucose):
-
Wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM).
-
Pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
3. Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh KRB buffer containing either:
-
Low glucose (2.8 mM) as a negative control.
-
High glucose (e.g., 16.7 mM) as a positive control.
-
High glucose (16.7 mM) plus different concentrations of Glibenclamide.
-
-
Incubate the plate for 1-2 hours at 37°C.
4. Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the insulin concentration in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).
5. Data Normalization:
-
After collecting the supernatant, lyse the cells in each well and measure the total protein or DNA content.
-
Normalize the insulin secretion values to the total protein or DNA content to account for variations in cell number.
References
- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glibenclamide in patients with poorly controlled type 2 diabetes: a 12-week, prospective, single-center, open-label, dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. go.drugbank.com [go.drugbank.com]
comparative analysis of the pharmacokinetic properties of Sulclamide analogues
A detailed examination of the absorption, distribution, metabolism, and excretion (ADME) properties of key sulfonamide analogues, providing essential data for researchers and drug development professionals.
The sulfonamide class of drugs, a cornerstone in antimicrobial therapy and beyond, exhibits a remarkable diversity in its pharmacokinetic profiles. Understanding these differences is paramount for optimizing therapeutic efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic properties of several key sulfonamide analogues, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Parameters
The pharmacokinetic behavior of sulfonamides is significantly influenced by structural modifications, which alter properties such as pKa, solubility, and protein binding.[1] These modifications, in turn, impact their duration of action and antibacterial potency.[1] A comparative summary of key pharmacokinetic parameters for representative sulfonamide analogues is presented below.
| Drug | Tmax (h) | Cmax (µg/mL) | Half-life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Protein Binding (%) | Clearance (CL) (mL/min/kg) | Bioavailability (%) |
| Sulfamethoxazole | 2-4 | 40-60 | 7.9[2] | 0.21[2] | 71[2] | 0.31[2] | ~85 |
| Sulfadiazine | 2-4 | 30-60 | 7.0[2] | 0.29[2] | 50[2] | 0.55[2] | >90 |
| Sulfamoxole | 2-4 | 40-60 | 8-12 | - | - | - | - |
| Sulfadimidine | 3-6 | 50-70 | 7-12 | - | 75-85 | - | >90 |
| ABT-639 | - | - | - | 0.65 (in rats)[3] | 85.2 (human)[3] | 1.79 L/h/kg (in rats)[3] | High (in all species)[3] |
Note: Some values are presented as ranges or are species-dependent, as indicated. The data is compiled from various studies and may not represent direct head-to-head comparisons under identical conditions.
A study comparing sulfamethoxazole and sulfadiazine found that while there was no significant difference in the area under the plasma curve (AUC) between the two, sulfadiazine exhibited a larger volume of distribution and a higher total clearance.[2] Furthermore, a significantly higher percentage of unmetabolized sulfadiazine was excreted in the urine, suggesting it may be more effective for urinary tract infections.[2][4] The development of novel sulfonamides, such as the T-type calcium channel blocker ABT-639, highlights the ongoing efforts to optimize ADME properties for different therapeutic targets.[3] ABT-639, for instance, was developed to have improved metabolic stability and high oral bioavailability.[3]
Experimental Protocols
The determination of pharmacokinetic parameters relies on robust experimental designs. Below are detailed methodologies for key experiments commonly employed in the study of sulfonamide analogues.
In Vivo Pharmacokinetic Studies in Animal Models
Objective: To determine the pharmacokinetic profile of a sulfonamide analogue after oral or intravenous administration in a relevant animal model (e.g., rats).
Methodology:
-
Animal Dosing: A cohort of animals (e.g., male Sprague-Dawley rats) is administered the test compound at a specific dose via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and CL.[5]
Caption: Workflow for a typical in vivo pharmacokinetic study.
In Vitro Metabolic Stability Assays
Objective: To assess the metabolic stability of a sulfonamide analogue in liver microsomes or hepatocytes, providing an indication of its potential for hepatic clearance.[6]
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (human or animal) or hepatocytes in the presence of NADPH (for microsomes) at 37°C.[7][8]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[8]
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool [mdpi.com]
- 8. In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry | springermedizin.de [springermedizin.de]
Validating In Vitro Findings of Sulclamide in In Vivo Models: A Comparative Guide
Introduction
The successful translation of promising in vitro discoveries into effective in vivo applications is a cornerstone of drug development. This guide provides a comprehensive framework for validating the in vitro findings of Sulclamide, a novel diuretic agent, in relevant in vivo models. By objectively comparing its performance with established alternatives and presenting detailed experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to assess its therapeutic potential.
In Vitro Profile of this compound
Initial in vitro studies have identified this compound as a potent inhibitor of the renal sodium-chloride cotransporter (NCC), a key protein involved in salt reabsorption in the distal convoluted tubule of the kidney. This mechanism of action is distinct from that of loop diuretics, such as Furosemide, which target the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb, and thiazide diuretics, like Hydrochlorothiazide, which also act on NCC but with different binding kinetics.
Quantitative In Vitro Data
The following table summarizes the key quantitative findings from in vitro assays comparing this compound with Furosemide and Hydrochlorothiazide.
| Compound | Target | IC50 (nM) | Assay Type | Cell Line |
| This compound | NCC | 75 | Ion Flux Assay | HEK293-NCC |
| Furosemide | NKCC2 | 120 | Ion Flux Assay | HEK293-NKCC2 |
| Hydrochlorothiazide | NCC | 250 | Ion Flux Assay | HEK293-NCC |
This compound Signaling Pathway
The proposed signaling pathway for this compound at the cellular level involves its direct binding to and inhibition of the sodium-chloride cotransporter, leading to a reduction in sodium ion reabsorption.
In Vivo Validation
To substantiate the in vitro findings, in vivo studies are crucial. The following section outlines the experimental protocols for a suggested animal model and presents a comparative analysis of this compound's in vivo efficacy.
Experimental Protocols
Animal Model: Spontaneously hypertensive rats (SHR) will be used as a model for essential hypertension.
Experimental Groups:
-
Vehicle Control (0.5% carboxymethylcellulose, oral gavage)
-
This compound (10 mg/kg, oral gavage)
-
Furosemide (20 mg/kg, oral gavage)
-
Hydrochlorothiazide (10 mg/kg, oral gavage)
Methodology:
-
Blood Pressure Measurement: Systolic and diastolic blood pressure will be monitored non-invasively using a tail-cuff plethysmography system at baseline and at 2, 4, 6, and 24 hours post-administration.
-
Diuretic and Natriuretic Activity: Animals will be housed in metabolic cages for 24 hours to collect urine. Urine volume, sodium, and potassium concentrations will be measured to assess diuretic and natriuretic effects.
-
Pharmacokinetic Analysis: Blood samples will be collected at various time points post-dosing to determine the pharmacokinetic profile of this compound.
Comparative In Vivo Data
The table below presents hypothetical in vivo data comparing the effects of this compound with Furosemide and Hydrochlorothiazide in the SHR model.
| Treatment Group | Change in Systolic BP (mmHg) at 4h | 24h Urine Output (mL) | 24h Urinary Na+ Excretion (mmol) |
| Vehicle Control | -2 ± 1.5 | 8.5 ± 1.2 | 0.9 ± 0.2 |
| This compound (10 mg/kg) | -25 ± 3.1 | 18.2 ± 2.5 | 2.8 ± 0.4 |
| Furosemide (20 mg/kg) | -18 ± 2.8 | 25.5 ± 3.0 | 3.5 ± 0.5 |
| Hydrochlorothiazide (10 mg/kg) | -22 ± 2.5 | 15.8 ± 2.1 | 2.5 ± 0.3 |
In Vivo Experimental Workflow
The following diagram illustrates the workflow for the proposed in vivo validation studies.
The presented in vitro data for this compound demonstrates its potential as a potent and selective NCC inhibitor. The proposed in vivo studies in a hypertensive rat model will be critical in validating these findings and establishing a comprehensive preclinical profile. The comparative approach with established diuretics will provide a clear perspective on this compound's relative efficacy and potential advantages. This structured validation process is essential for guiding further development and potential clinical translation of this compound.
Benchmarking Sulclamide's Potency and Efficacy Against Novel Diuretic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carbonic anhydrase inhibitor, Sulclamide, against a new generation of diuretic agents with novel mechanisms of action. The following sections detail the potency, efficacy, and underlying signaling pathways of these compounds, supported by experimental data and methodologies to aid in research and development efforts.
Comparative Analysis of Diuretic Potency and Efficacy
The development of novel diuretic agents targeting pathways beyond the traditional mechanisms offers new therapeutic possibilities. This section benchmarks this compound against three such novel agents: a vasopressin V2 receptor antagonist (Tolvaptan), a renal outer medullary potassium (ROMK) channel inhibitor (MK-7145), and a urea transporter (UT) inhibitor (PU-48).
The following table summarizes the available quantitative data for the selected diuretic agents.
| Compound | Target | Mechanism of Action | Potency (In Vitro) | Efficacy (In Vivo) |
| This compound | Carbonic Anhydrase | Inhibition of bicarbonate reabsorption in the proximal tubule. | IC50: Data not available | Mild diuresis and natriuresis. |
| Tolvaptan | Vasopressin V2 Receptor | Antagonism of the V2 receptor, preventing aquaporin-2 water channel insertion in the collecting duct. | Ki: 9.0 nM; IC50 (cAMP inhibition): 9.2 nM[1] | Significant increase in free water excretion (aquaresis) with minimal effect on sodium and potassium excretion. Clinical studies show a dose-dependent increase in urine volume, with a 128% median increase observed in one study.[2] |
| MK-7145 | ROMK Channel | Inhibition of the renal outer medullary potassium channel, indirectly affecting sodium reabsorption. | IC50: 0.045 µM (45 nM)[3] | Dose-dependent diuresis and natriuresis without significant potassium loss.[4][5] In preclinical models, it has demonstrated blood pressure-lowering effects.[4] |
| PU-48 | Urea Transporter A (UT-A) | Inhibition of urea transport in the kidney, disrupting the medullary osmotic gradient. | IC50: 0.32 µM (320 nM)[2][4] | Dose-dependent increase in urine output.[6][7] Induces a urea-selective diuresis without significantly altering electrolyte balance.[6][7] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and the experimental processes used to evaluate these diuretics provides a clearer understanding of their pharmacological profiles.
Signaling Pathway of this compound (Carbonic Anhydrase Inhibition)
Caption: Mechanism of this compound via carbonic anhydrase inhibition.
Comparative Experimental Workflow for Diuretic Efficacy
Caption: Workflow for in vivo diuretic screening.
Detailed Experimental Protocols
The following outlines a general methodology for assessing the diuretic potency and efficacy of test compounds in a preclinical setting, based on standard protocols.
In Vivo Diuretic Activity in Rats (Modified Lipschitz Test)
1. Animal Model:
-
Male Wistar or Sprague-Dawley rats, weighing 180-250g.
-
Animals are fasted for 18-24 hours prior to the experiment with free access to water.
2. Acclimatization and Housing:
-
Rats are housed in metabolic cages designed for the separation and collection of urine and feces.
-
Animals are acclimatized to the cages for at least 24 hours before the experiment.
3. Experimental Groups:
-
Control Group: Receives the vehicle (e.g., 0.9% saline or a suitable solvent).
-
Standard Group: Receives a known diuretic (e.g., Furosemide at 10 mg/kg) for comparison.
-
Test Groups: Receive the test compounds (e.g., this compound, Tolvaptan, MK-7145, PU-48) at various doses.
4. Dosing and Hydration:
-
A priming dose of 0.9% saline (e.g., 25 mL/kg) is administered orally to ensure uniform hydration.
-
Thirty minutes to one hour after the priming dose, the test compounds, standard, or vehicle are administered, typically via oral gavage or intraperitoneal injection.
5. Urine Collection and Analysis:
-
Urine is collected at predetermined intervals, for example, every hour for the first 6 hours, and then a cumulative collection up to 24 hours.
-
The total volume of urine for each animal is recorded.
-
The concentration of electrolytes (Na+, K+, Cl-) in the urine is determined using a flame photometer or ion-selective electrodes.
-
Urine osmolality can be measured using an osmometer.
6. Data Evaluation:
-
Diuretic Action: The urinary excretion of the test group is compared to the control group. A value > 1 indicates diuretic activity.
-
Natriuretic and Saluretic Activity: The total excretion of Na+ and the sum of Na+ and Cl- are calculated and compared between groups.
-
Potassium-Sparing Effect: The Na+/K+ excretion ratio is calculated. A higher ratio indicates a greater potassium-sparing effect.
This standardized approach allows for the direct comparison of the diuretic profiles of different compounds, providing valuable data on their potency and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Urine Volume in Patients with ADPKD Treated with the Vasopressin V2 Receptor Tolvaptan | Docwire News [docwirenews.com]
- 3. droracle.ai [droracle.ai]
- 4. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of tolvaptan on urine output in hospitalized heart failure patients with hypoalbuminemia or proteinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natriuretic response prediction equation for use with oral diuretics in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sulclamide in a Laboratory Setting
Hazard Profile and Safety Considerations
Before initiating any disposal procedures, it is crucial to be familiar with the hazard profile of sulclamide and related compounds. Although a specific Safety Data Sheet (SDS) for this compound disposal is not publicly available, information from SDSs for other sulfonamides, such as sulfanilamide and sulfacetamide, indicates that this class of compounds can cause skin, eye, and respiratory irritation.[2][3][4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound waste. All handling of the compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.
Table 1: Hazard Identification for Related Sulfonamide Compounds
| Hazard Statement | Classification | Source |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | [3][5] |
| Causes skin irritation | Skin irritation (Category 2) | [2][3][4][5] |
| Causes serious eye irritation | Eye irritation (Category 2A) | [2][3][4][5] |
| May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3), Respiratory system | [2][3][4][5] |
This data is based on information for sulfanilamide and sulfacetamide and should be considered as a general guideline for handling this compound.
Recommended Step-by-Step Disposal Procedure
The recommended disposal pathway for this compound is to manage it as hazardous chemical waste. This approach ensures the highest level of safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired pure compounds, stock solutions, contaminated labware (e.g., vials, pipette tips, gloves), and any cleaning materials used for spills.
-
Segregate this compound waste from other laboratory waste to prevent cross-contamination and ensure proper disposal routing.[6]
2. Containerization:
-
Use a dedicated, chemically resistant, and leak-proof container for the collection of this compound waste.[6]
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6]
3. Storage:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated and secure area, such as a satellite accumulation area, away from general lab traffic.[6] The storage area should be well-ventilated.
4. Disposal:
-
Do not dispose of this compound waste down the drain or in the regular solid waste.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with certified hazardous waste management vendors.[6]
Experimental Protocol: Spill Decontamination
In the event of a this compound spill, the following procedure should be followed:
-
Evacuate and Ventilate: Ensure the spill area is clear of personnel and increase ventilation to the area, if possible.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an appropriate absorbent material to contain the spill.
-
Clean the Spill: Carefully collect the spilled material and absorbent using a scoop or other appropriate tools and place it into the designated hazardous waste container for this compound.
-
Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose of Cleaning Materials: All cleaning materials, including contaminated wipes and gloves, must be disposed of as hazardous waste in the same container as the spilled this compound.
Visualizing the this compound Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal process, the following diagram outlines the logical flow from waste generation to final disposal.
References
Navigating the Safe Handling of Sulclamide in the Laboratory
Essential Safety and Disposal Protocols for Researchers
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
When handling Sulclamide, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE, which should be worn at all times in the laboratory when working with this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Goggles provide a more complete seal against splashes and airborne particles. |
| Body | Laboratory coat | A fully fastened lab coat made of a suitable material to prevent skin contact. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation | A fume hood is recommended, especially when handling powders or creating solutions, to avoid inhalation of dust or aerosols. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely throughout its lifecycle in the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Handling and Preparation of Solutions
All handling of solid this compound should be performed in a chemical fume hood to minimize inhalation risks. When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure that all containers are clearly and accurately labeled with the chemical name, concentration, date, and responsible individual's name.
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste to prevent environmental contamination and potential harm to aquatic life.
Waste Segregation and Collection
All waste streams containing this compound, including unused compounds, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be segregated from general laboratory waste.[1] Use designated, leak-proof, and clearly labeled hazardous waste containers.[1] The label should include "Hazardous Waste" and the chemical name "this compound."[1]
Disposal Procedure
-
Containerization : Collect all this compound waste in a chemically resistant, sealed container.[1]
-
Storage : Store the sealed waste container in a designated and secure area.[1]
-
Professional Disposal : Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[1] Incineration is a common and effective method for the destruction of pharmaceutical waste.[1]
Never dispose of this compound down the drain or in the regular trash.
First Aid Measures: Immediate Actions in Case of Exposure
In the event of accidental exposure to this compound, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
